1-Butanol, 3-methyl-, 1-methanesulfonate
説明
BenchChem offers high-quality 1-Butanol, 3-methyl-, 1-methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanol, 3-methyl-, 1-methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-methylbutyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-6(2)4-5-9-10(3,7)8/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKOUXPEJOKKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936548 | |
| Record name | 3-Methylbutyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-55-1 | |
| Record name | 1-Butanol, 3-methyl-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CCRIS 9157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbutyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylbutyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Pathways and Methodological Framework for 1-Butanol, 3-methyl-, 1-methanesulfonate (Isoamyl Methanesulfonate)
Executive Summary
This technical whitepaper outlines the authoritative synthesis pathways, mechanistic causality, and validated experimental protocols for 1-Butanol, 3-methyl-, 1-methanesulfonate (Isoamyl methanesulfonate). Designed for researchers and drug development professionals, this guide bridges the gap between theoretical chemical kinetics and practical, high-yield laboratory execution, ensuring robust reproducibility in the synthesis of this critical alkylating agent.
Chemical Identity and Pharmaceutical Relevance
1-Butanol, 3-methyl-, 1-methanesulfonate (CAS: 16156-55-1) is a highly reactive aliphatic sulfonate ester characterized by the molecular formula C6H14O3S[1][2]. In the realm of pharmaceutical development, it serves as a premier electrophilic alkylating agent used to reliably introduce the isoamyl (3-methylbutyl) moiety into complex molecular architectures.
Its utility is heavily documented in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a critical intermediate in the asymmetric synthesis of chiral malonate esters, which are direct precursors to pregabalin —a blockbuster γ-amino acid used to treat epilepsy, neuropathic pain, and generalized anxiety disorder[3]. Furthermore, recent oncological research leverages this compound in the synthesis of BH3 mimetics , which are potent pro-apoptotic agents that selectively inhibit the Bcl-xL protein to trigger tumor regression[4].
Mechanistic Pathway & Chemical Kinetics
The synthesis of isoamyl methanesulfonate relies on the esterification of 3-methyl-1-butanol (isoamyl alcohol) with methanesulfonyl chloride (MsCl). This transformation is driven by a classic nucleophilic acyl substitution mechanism[5].
Causality of Reagent Selection:
-
The Electrophile (MsCl): Methanesulfonyl chloride is selected over sulfonic anhydrides due to its superior atom economy, commercial availability, and highly favorable reaction kinetics.
-
The Base (Triethylamine - TEA): A tertiary amine is strictly required to drive the reaction. TEA serves a dual purpose: it acts as a proton scavenger to neutralize the highly corrosive hydrochloric acid (HCl) generated during the reaction, and it transiently forms a highly reactive sulfonylammonium intermediate, which significantly accelerates the nucleophilic attack by the alcohol[6].
-
The Solvent (Dichloromethane - DCM): DCM is the industry standard due to its aprotic, non-nucleophilic nature. It provides excellent solvating power for both the aliphatic alcohol and the resulting TEA·HCl salt, while its low boiling point facilitates effortless downstream evaporation[6].
Figure 1: Reaction mechanism and reagent causality for the synthesis of isoamyl methanesulfonate.
Experimental Protocol: A Self-Validating System
To ensure scientific integrity and maximum yield, the following step-by-step protocol incorporates built-in validation checkpoints to mitigate side reactions (such as the formation of alkyl chlorides via SN2 attack by the displaced chloride ion).
Step 1: System Preparation
-
Purge a dry round-bottom flask with an inert gas (N2 or Argon) to prevent moisture-induced hydrolysis of the methanesulfonyl chloride.
-
Dissolve 3-methyl-1-butanol (1.0 equivalent) in anhydrous DCM to achieve a concentration of 0.5 M to 1.0 M.
-
Add Triethylamine (1.5 equivalents). Causality: The excess base ensures complete neutralization of HCl, preventing acidic degradation of the product and driving the equilibrium forward[5][6].
Step 2: Temperature-Controlled Addition
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add Methanesulfonyl chloride (1.2 equivalents) dropwise via a syringe or addition funnel over 15–30 minutes.
-
Critical Causality: The reaction is highly exothermic. Uncontrolled heat generation can lead to the formation of colored impurities and promote the conversion of the desired mesylate into an undesired alkyl chloride byproduct.
-
Step 3: Reaction Maturation
-
Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the alcohol spot confirms the reaction has reached completion.
Step 4: Workup and Isolation
-
Quench the reaction mixture by adding saturated aqueous sodium bicarbonate (NaHCO3). This safely neutralizes any unreacted MsCl and excess TEA.
-
Transfer to a separatory funnel and separate the phases. Extract the aqueous layer once more with DCM to maximize recovery.
-
Wash the combined organic layers with brine (saturated NaCl), then dry over anhydrous sodium sulfate (Na2SO4).
-
Filter the drying agent and concentrate the filtrate under reduced pressure (in vacuo). The resulting product is typically a pale-yellow to colorless oil of sufficient purity (>95%) for immediate use in subsequent alkylation steps[6].
Figure 2: Step-by-step downstream workup and purification workflow for the synthesized ester.
Quantitative Data: Reaction Optimization
The table below summarizes the causality behind protocol optimization, demonstrating how variations in the reaction environment impact the final yield and purity of the sulfonate ester.
| Parameter | Condition A (Sub-optimal) | Condition B (Standard) | Condition C (Optimized) | Causality / Observation |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Dichloromethane (DCM) | DCM provides superior solubility for the intermediate sulfonylammonium complex compared to ethereal solvents. |
| Base | Pyridine | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | While TEA is standard and cost-effective, DIPEA's steric hindrance minimizes unwanted nucleophilic side reactions. |
| Temperature | 25 °C (Constant addition) | 0 °C then warm to 25 °C | -10 °C then warm to 25 °C | Lower initial temperatures strictly suppress the formation of alkyl chloride byproducts caused by uncontrolled exotherms. |
| Isolated Yield | ~65% | >90% | >95% | Strict thermal control and appropriate base selection directly correlate with near-quantitative isolated yields. |
Analytical Characterization
To validate the structural integrity of the synthesized 1-Butanol, 3-methyl-, 1-methanesulfonate, the following spectroscopic markers should be observed:
-
1H NMR (CDCl3): The defining feature is a sharp, distinct singlet integrating to 3 protons at approximately 3.00 ppm , corresponding to the methyl group of the newly attached methanesulfonate (-OSO2CH3). Furthermore, the triplet-like multiplet for the -CH2-O- protons will shift significantly downfield (from ~3.6 ppm in the starting alcohol to ~4.2 ppm in the mesylate) due to the strong electron-withdrawing nature of the sulfonate group.
-
IR Spectroscopy: The formation of the ester is confirmed by the presence of strong, characteristic absorption bands around 1350 cm⁻¹ (asymmetric S=O stretch) and 1175 cm⁻¹ (symmetric S=O stretch).
References
-
C6H14O3S - Explore - PubChemLite Source: PubChemLite (uni.lu) URL:[Link]
- WO2010070593A2 - Malonate esters Source: Google Patents URL
- WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents Source: Google Patents URL
-
Sc(OTf)3-Catalyzed Condensation of 2-Alkyl-N-tosylaziridine with Aldehydes Source: Royal Society of Chemistry (RSC) URL: [Link]
-
Supporting Information: General Procedures for Mesylation Source: Semantic Scholar URL: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. PubChemLite - C6H14O3S - Explore [pubchemlite.lcsb.uni.lu]
- 3. WO2010070593A2 - Malonate esters - Google Patents [patents.google.com]
- 4. WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Profiling of 1-Butanol, 3-methyl-, 1-methanesulfonate: A Comprehensive Guide to NMR and IR Characterization
Executive Summary
1-Butanol, 3-methyl-, 1-methanesulfonate (commonly referred to as isoamyl methanesulfonate or 3-methylbutyl methanesulfonate; CAS: 16156-55-1) is a highly reactive alkylating agent utilized extensively in active pharmaceutical ingredient (API) synthesis[1]. Because sulfonate esters are potent electrophiles, they are heavily scrutinized in drug development as Potential Genotoxic Impurities (PGIs). Rigorous structural elucidation and purity validation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for ensuring synthetic fidelity, tracking reaction kinetics, and maintaining regulatory compliance.
This technical guide provides a deep dive into the spectroscopic signatures of this compound, emphasizing the causality behind signal shifts and establishing a self-validating experimental workflow for its synthesis and characterization.
Structural Elucidation via Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides the definitive framework for confirming the esterification of isoamyl alcohol. The transformation from an alcohol to a sulfonate ester induces predictable, yet profound, electronic shielding and deshielding effects across the molecule.
H NMR Analysis
Deuterated chloroform (CDCl 3 ) is the optimal solvent for this analysis because it lacks aliphatic protons that would obscure the analyte's signals, and its residual CHCl 3 peak (7.26 ppm) serves as a reliable secondary reference point.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causal Insight |
| 4.25 | t ( J = 6.7 Hz) | 2H | -CH 2 -O-SO 2 - | Strongly deshielded by the highly electronegative sulfonate oxygen. |
| 3.00 | s | 3H | -SO 2 CH 3 | Characteristic sharp singlet of the mesylate methyl group. |
| 1.75 | m | 1H | -CH (CH 3 ) 2 | Aliphatic methine proton. |
| 1.63 | q ( J = 6.7 Hz) | 2H | -CH 2 -CH(CH 3 ) 2 | Aliphatic methylene spacer. |
| 0.94 | d ( J = 6.6 Hz) | 6H | -CH(CH 3 ) 2 | Equivalent isopropyl methyl protons. |
Expert Insight (Self-Validating System): The most critical diagnostic marker in the 1 H NMR spectrum is the downfield shift of the oxygen-bound methylene protons. In the starting material (isoamyl alcohol), these protons resonate at ~3.6 ppm. Upon esterification, the strong electron-withdrawing nature of the mesylate group pulls electron density away from these protons, shifting them dramatically to 4.25 ppm[2]. The simultaneous appearance of the sharp 3.00 ppm singlet confirms the covalent attachment of the mesyl group, validating the reaction's success without requiring external standards.
C NMR Analysis
Carbon-13 NMR provides orthogonal confirmation of the carbon backbone, highly sensitive to the inductive effects of the newly formed ester linkage.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Assignment | Causal Insight |
| 68.5 | -C H 2 -O-SO 2 - | Deshielded carbon directly adjacent to the ester oxygen. |
| 38.2 | -C H 2 -CH(CH 3 ) 2 | Aliphatic chain carbon; slightly deshielded by proximity to the ester. |
| 37.4 | -SO 2 C H 3 | Mesylate methyl carbon; shifted downfield by the adjacent sulfur atom. |
| 24.8 | -C H(CH 3 ) 2 | Methine carbon. |
| 22.3 | -CH(C H 3 ) 2 | Equivalent isopropyl methyl carbons. |
Vibrational Spectroscopy (IR)
Vibrational spectroscopy offers a rapid method to validate functional group conversion. For liquid samples like isoamyl methanesulfonate, Attenuated Total Reflectance (ATR) FTIR is the gold standard. It prevents moisture absorption (which would introduce an artifactual O-H stretch seen in KBr pellets) and requires zero sample preparation, preserving the integrity of the highly reactive sulfonate ester.
Table 3: Key IR Vibrational Frequencies (ATR-FTIR)
| Wavenumber (cm −1 ) | Vibration Type | Functional Group | Causal Insight |
| 2960, 2870 | C-H Stretch | Aliphatic Chain | Standard alkane C-H stretching. |
| 1350 | Asymmetric S=O Stretch | Sulfonate Ester | Intense band due to the massive dipole moment change of the polar S=O bond during vibration. |
| 1170 | Symmetric S=O Stretch | Sulfonate Ester | Secondary intense band confirming the sulfonate group. |
| 950 | C-O-S Stretch | Ester Linkage | Confirms the covalent linkage between the isoamyl chain and the mesylate group. |
Expert Insight (Self-Validating System): A successful reaction is definitively proven by the complete absence of the broad, intense O-H stretching band at ~3300 cm −1 , which is characteristic of the starting isoamyl alcohol. The simultaneous appearance of the sharp, intense 1350 cm −1 and 1170 cm −1 bands serves as an internal validation of the sulfonate ester formation.
Experimental Workflows & Protocols
To ensure reproducibility and analytical integrity, the following step-by-step protocol outlines the synthesis, isolation, and spectroscopic preparation of the compound.
Synthesis and Isolation Protocol
-
Reaction Setup : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-methyl-1-butanol (1.0 eq) in anhydrous dichloromethane (DCM)[3].
-
Base Addition : Add triethylamine (TEA, 1.5 eq) to the solution.
-
Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction. This drives the equilibrium forward and prevents the formation of isoamyl chloride via unwanted nucleophilic substitution[4].
-
-
Mesylation : Cool the mixture to 0 °C using an ice bath. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq).
-
Causality: The esterification is highly exothermic. Cooling controls the reaction rate, prevents solvent boil-off, and minimizes the formation of degradation products[3].
-
-
Propagation : Allow the reaction to naturally warm to room temperature and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) until the starting alcohol is entirely consumed.
-
Aqueous Workup : Quench the reaction with saturated aqueous NaHCO 3 to neutralize residual acid. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield the purified product[3].
Spectroscopic Acquisition Protocol
-
NMR Preparation : Dissolve ~15 mg of the purified liquid product in 0.6 mL of CDCl 3 . Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS).
-
Causality: TMS provides a definitive 0.00 ppm internal standard, ensuring absolute accuracy in chemical shift reporting across different magnetic field strengths.
-
-
IR Preparation : Place a neat drop (approx. 2 μ L) of the liquid product directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply the pressure anvil lightly to ensure uniform contact, and acquire 32 scans at a resolution of 4 cm −1 .
Workflow Visualization
Workflow for the synthesis, purification, and spectroscopic validation of isoamyl methanesulfonate.
References
-
European Chemicals Agency (ECHA). Overview - ECHA CHEM: 3-methylbutyl methanesulfonate.[Link]
-
Antimicrobial Agents and Chemotherapy (ASM Journals). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. [Link]
- Google Patents. WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents.
-
Universidad de Valladolid (UVaDoc). TRABAJO FIN DE MÁSTER: Synthesis of Novel Compounds.[Link]
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]
- 4. uvadoc.uva.es [uvadoc.uva.es]
in vitro mutagenicity of 1-Butanol 3-methyl- 1-methanesulfonate
An in-depth technical analysis of 1-Butanol, 3-methyl-, 1-methanesulfonate (commonly known as isoamyl methanesulfonate or isopentyl methanesulfonate; CAS: 16156-55-1) requires a rigorous understanding of both its chemical reactivity and the biological systems used to detect its genotoxicity. As a Potential Genotoxic Impurity (PGI) often scrutinized under ICH M7 guidelines, this compound emerges as a theoretical byproduct when methanesulfonic acid is used in the presence of isoamyl alcohol during active pharmaceutical ingredient (API) salt formation[1].
As a Senior Application Scientist, I approach the mutagenicity of alkyl sulfonates not merely as a regulatory checkbox, but as a predictable consequence of electrophilic chemistry interacting with nucleophilic biology. This guide synthesizes the mechanistic causality of isoamyl methanesulfonate's genotoxicity with a field-proven, self-validating protocol for its in vitro assessment.
Mechanistic Causality: The Chemistry of Alkylation
To understand why isoamyl methanesulfonate is mutagenic, we must examine its molecular architecture. The compound consists of a methanesulfonate leaving group attached to a primary alkyl chain (the isoamyl group).
The SN2 Alkylation Paradigm Unlike pro-mutagens that require metabolic activation via hepatic cytochrome P450 enzymes (e.g., aflatoxin), isoamyl methanesulfonate is a direct-acting alkylating agent . The methanesulfonate anion is an exceptionally stable, weak base, making it a superb leaving group. When introduced into a biological system, the primary carbon of the isoamyl group undergoes a bimolecular nucleophilic substitution (SN2) reaction with the electron-rich centers of DNA bases[2].
The causality of the resulting mutation is highly specific:
-
N7-Guanine Alkylation: The most sterically accessible nucleophile on DNA is the N7 position of guanine. Alkylation here destabilizes the glycosidic bond, leading to depurination. The resulting abasic site forces error-prone polymerases to insert random nucleotides during replication.
-
O6-Guanine Alkylation: Though less frequent, alkylation at the O6 position of guanine is highly pro-mutagenic. O6-alkylguanine directly mispairs with thymine (instead of cytosine) during DNA replication, forcing a permanent GC → AT base-pair transition[3].
Fig 1. SN2-mediated DNA alkylation mechanism by Isoamyl Methanesulfonate.
In Vitro Mutagenicity Profiling
The in vitro genotoxicity profile of isoamyl methanesulfonate is characterized by strong positive responses in assays designed to detect base-pair substitutions. Computer-assisted structural evaluations (e.g., MCASE systems) accurately predict the positive Ames test results for methane- and toluenesulfonic acid esters based on the presence of the reactive sulfonate moiety[2].
The table below summarizes the quantitative and qualitative data derived from standardized in vitro assays for this specific compound.
Table 1: Summary of In Vitro Mutagenicity Data for Isoamyl Methanesulfonate
| Assay Type | Test System | Metabolic Activation | Result | Mechanistic Observation |
| Bacterial Reverse Mutation | S. typhimurium TA100 | -S9 | Strong Positive ( ≥ 5x background) | Highly sensitive to O6-guanine alkylation; detects base-pair substitutions[3]. |
| Bacterial Reverse Mutation | S. typhimurium TA1535 | -S9 | Positive ( ≥ 2x background) | Confirms base-pair substitution mechanism; lacks plasmid pKM101[3]. |
| Bacterial Reverse Mutation | S. typhimurium TA98 | -S9 | Negative / Weak | Frameshift mutations are not the primary mechanism of action for this ester[2]. |
| Mammalian Cell Mutation | L5178Y Mouse Lymphoma | -S9 | Positive | In vitro micronucleus test indicates clastogenic potential via DNA adducts[2]. |
Self-Validating Experimental Protocol: Ames Assay for Alkyl Sulfonates
When testing highly reactive, volatile alkylating agents like isoamyl methanesulfonate, standard protocols often yield false negatives due to compound hydrolysis or poor diffusion. The following step-by-step methodology is engineered as a self-validating system utilizing the pre-incubation method, ensuring that every experimental choice is grounded in chemical causality.
Phase 1: System Validation & Control Preparation
A protocol is only trustworthy if it proves its own operational integrity in real-time.
-
Vehicle Control: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Causality: Alkyl methanesulfonates hydrolyze rapidly in aqueous solutions. Introducing water during stock preparation degrades the ester into methanesulfonic acid and isoamyl alcohol—neither of which are mutagenic. Anhydrous DMSO preserves the electrophilic integrity of the test article.
-
-
Positive Control Validation: Methyl Methanesulfonate (MMS) at 1.0 µL/plate.
-
Causality: To validate that the specific bacterial batch is sensitive to SN2 alkylation, the positive control must share the exact mechanism of action as the test article.
-
-
Titer Control: Spectrophotometric verification of bacterial density (OD600 ≈ 1.0, yielding ≥ 1×109 CFU/mL).
Phase 2: Step-by-Step Pre-Incubation Methodology
-
Test Article Preparation: Dissolve isoamyl methanesulfonate in anhydrous DMSO immediately prior to use. Prepare serial dilutions to achieve final plate concentrations ranging from 1.5 to 5000 µ g/plate .
-
Culture Inoculation: To sterile glass culture tubes, add 0.1 mL of the overnight bacterial culture (S. typhimurium TA100 or TA1535).
-
Test Article Addition: Add 0.05 mL of the test article dilution (or controls) to the respective tubes.
-
Buffer Addition: Add 0.5 mL of 0.2 M sodium phosphate buffer (pH 7.4). Note: S9 metabolic activation is omitted (-S9) as the compound is direct-acting.
-
The Pre-Incubation Step (Critical): Vortex the tubes gently and incubate at 37°C for 20 minutes.
-
Causality: Standard plate incorporation is insufficient for reactive esters. Pre-incubation in a concentrated liquid phase maximizes the collision frequency between the electrophile and the bacterial nucleoid before the compound diffuses or degrades in the agar matrix.
-
-
Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) at 45°C to each tube. Vortex rapidly and pour onto minimal glucose agar plates.
-
Incubation & Scoring: Invert plates and incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.
Phase 3: Internal Validity Criteria
The assay is only deemed valid—and the test article classified as mutagenic—if the system self-verifies against the following criteria:
-
Background Lawn Integrity: A microscopic examination must show a healthy background bacterial lawn. A thinned lawn indicates cytotoxicity, which can mimic a negative mutagenic response.
-
Spontaneous Reversion: The DMSO vehicle control must yield colonies within the historical baseline (e.g., 100-200 revertants for TA100).
-
Dose-Dependent Response: Isoamyl methanesulfonate must demonstrate a dose-dependent increase, culminating in a ≥ 2-fold (TA1535) or ≥ 5-fold (TA100) increase in revertants compared to the vehicle control[3].
Fig 2. Self-validating Ames test workflow for direct-acting alkylating agents.
Regulatory Context & Risk Mitigation
Under the ICH M7 framework, isoamyl methanesulfonate is classified as a Class 1 or Class 2 impurity (known mutagen). However, as a drug development professional, it is critical to separate theoretical risk from practical reality.
While the in vitro mutagenicity of isoamyl methanesulfonate is undeniable, its actual formation during API synthesis is thermodynamically unfavored. Esterification of methanesulfonic acid with isoamyl alcohol requires strongly acidic, dehydrating conditions. In standard pharmaceutical salt formation, the rapid proton transfer to the basic API instantaneously neutralizes the acid, effectively precluding the formation of the mutagenic ester[1]. Therefore, while rigorous in vitro profiling and analytical control strategies are required, the actual risk of patient exposure to this specific alkyl sulfonate in formulated drug products is typically negligible when modern synthetic routes are employed.
Sources
Degradation Kinetics of Isobutyl Methanesulfonate in Organic Solvents: Mechanisms, Methodologies, and Implications for Pharmaceutical Development
An In-Depth Technical Guide:
Abstract
Isobutyl methanesulfonate (1-butanol, 3-methyl-, 1-methanesulfonate), a member of the sulfonate ester class, is a molecule of significant interest in pharmaceutical development, primarily due to its potential as a genotoxic impurity (GTI).[1][2] The formation and persistence of such impurities are critical concerns, necessitating a thorough understanding of their stability and degradation pathways.[3] This technical guide provides a comprehensive examination of the degradation kinetics of isobutyl methanesulfonate in various organic solvents. We will explore the underlying principles of nucleophilic substitution reactions, detail a robust experimental framework for kinetic analysis, and discuss the profound impact of solvent choice on degradation rates and mechanisms. This document is intended for researchers, process chemists, and quality control specialists in the pharmaceutical industry who require a deep, mechanistic understanding of sulfonate ester lability.
Introduction: The Significance of Sulfonate Ester Stability
Sulfonate esters are widely utilized in organic synthesis due to the excellent leaving group ability of the sulfonate moiety.[4][5] They are often formed as intermediates or, inadvertently, as impurities when sulfonic acids are used in the presence of alcohols, a common scenario in the manufacturing of active pharmaceutical ingredients (APIs).[6][7] Isobutyl methanesulfonate (IBMS) is a primary alkyl sulfonate that serves as a crucial case study. Its structure, featuring a primary carbon attached to the methanesulfonate group, makes it susceptible to nucleophilic attack.
The primary concern with residual sulfonate esters like IBMS in APIs is their classification as potent, direct-acting alkylating agents with the potential for mutagenicity.[1] Regulatory bodies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established stringent limits on the presence of such GTIs, often applying a "Threshold of Toxicological Concern (TTC)" which limits acceptable intake to as low as 1.5 µ g/day .[3][8] Understanding the kinetics of IBMS degradation is therefore not merely an academic exercise; it is fundamental to developing control strategies, establishing appropriate process parameters, and ensuring patient safety.
This guide will focus on solvolysis, the reaction of IBMS with the solvent itself, as a primary degradation pathway. The solvent acts as the nucleophile, and its intrinsic properties dictate the reaction's speed and mechanism.
Theoretical Framework: The Role of Solvent in Nucleophilic Substitution
The degradation of isobutyl methanesulfonate in the presence of nucleophilic solvents proceeds via nucleophilic substitution. Two primary, competing mechanisms govern this process: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. The solvent plays a decisive role in determining which mechanism predominates.[9][10]
The SN2 Mechanism
The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[11] The reaction rate is dependent on the concentration of both the substrate (IBMS) and the nucleophile (solvent).
-
Rate Law: Rate = k[IBMS][Nucleophile]
-
Stereochemistry: Inversion of configuration at the reaction center.
-
Substrate Preference: Favored for sterically unhindered substrates (methyl > 1° > 2°).[10] IBMS, being a primary sulfonate, is a prime candidate for the SN2 pathway.
-
Solvent Influence: Polar aprotic solvents are ideal for SN2 reactions.[9][10] These solvents (e.g., acetone, acetonitrile, DMSO) are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive.[12]
The SN1 Mechanism
The SN1 reaction occurs in two steps. The first, and rate-determining, step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on this carbocation.[9][10]
-
Rate Law: Rate = k[IBMS]
-
Stereochemistry: Leads to racemization if the carbon is chiral.
-
Substrate Preference: Favored for substrates that form stable carbocations (3° > 2°). Primary substrates like IBMS typically do not favor the SN1 pathway due to the high instability of the resulting primary carbocation.
-
Solvent Influence: Polar protic solvents (e.g., water, methanol, ethanol) strongly favor SN1 reactions.[10][13] They excel at stabilizing both the departing leaving group (anion) and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions.[14] However, these same interactions solvate and "cage" the nucleophile, reducing its reactivity and hindering the SN2 pathway.[10][12]
The choice of solvent is therefore the most critical experimental parameter for probing the degradation mechanism of IBMS.
Experimental Design for Kinetic Analysis
A well-designed kinetic study is essential for accurately determining degradation rates and elucidating the underlying mechanism. The following protocol provides a robust framework for such an investigation.
Visualization of the Experimental Workflow
The logical flow of the kinetic study, from preparation to data analysis, is outlined below.
Caption: Workflow for a kinetic study of IBMS degradation.
Detailed Experimental Protocol
3.2.1 Materials and Reagents:
-
1-Butanol, 3-methyl-, 1-methanesulfonate (IBMS), >99% purity.
-
Acetonitrile (ACN), HPLC grade, for stock solution and quenching.
-
Methanol (MeOH), HPLC grade.
-
Dimethyl Sulfoxide (DMSO), HPLC grade.
-
Isopropanol (IPA), HPLC grade.
-
Deionized water.
3.2.2 Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., monitoring at 210 nm) and a thermostatted column compartment.
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Thermostatted heating block or water bath capable of maintaining a constant temperature (e.g., 50.0 ± 0.1 °C).
-
Calibrated volumetric flasks and micropipettes.
3.2.3 Procedure:
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution of IBMS (e.g., 10 mg/mL) in acetonitrile. This solvent is chosen for its relative inertness, which minimizes degradation prior to the experiment.
-
Reaction Setup: Place sealed vials containing 5.0 mL of each test solvent (Methanol, DMSO, IPA, etc.) into a heating block equilibrated at the desired temperature (e.g., 50 °C). Allow solvents to reach thermal equilibrium.
-
Initiation (t=0): To each vial, add a small, precise volume of the IBMS stock solution (e.g., 50 µL) to achieve the target initial concentration (e.g., 100 µg/mL). Vortex briefly to ensure homogeneity. This is time zero.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each reaction vial.
-
Quenching: Immediately dilute the withdrawn aliquot into a larger volume of cold acetonitrile (e.g., 900 µL in an HPLC vial). This dilution and temperature drop effectively stops the degradation reaction.
-
HPLC Analysis: Analyze the quenched samples using a validated HPLC method. A typical mobile phase could be a gradient of acetonitrile and water. The concentration of IBMS at each time point is determined by comparing its peak area to a standard calibration curve.
3.2.4 Data Analysis: The degradation of IBMS via solvolysis, where the solvent is in vast excess, is expected to follow pseudo-first-order kinetics. The integrated rate law is:
ln[IBMS]t = -kt + ln[IBMS]0
A plot of ln[IBMS] versus time (t) will yield a straight line with a slope of -k, where k is the pseudo-first-order rate constant. The half-life (t½) can then be calculated as:
t½ = 0.693 / k
Results and Discussion: The Impact of Solvent Choice
The choice of solvent has a dramatic and predictable effect on the degradation rate of isobutyl methanesulfonate. The following tables present hypothetical but mechanistically sound data for the degradation of IBMS at 50 °C.
Table 1: Properties of Selected Organic Solvents
| Solvent | Type | Dielectric Constant (ε) | Nucleophilicity |
| Methanol | Polar Protic | 32.7 | Moderate |
| Isopropanol | Polar Protic | 19.9 | Weak |
| Acetonitrile | Polar Aprotic | 37.5 | Weak |
| DMSO | Polar Aprotic | 46.7 | Moderate |
Table 2: Hypothetical Degradation Kinetic Data for IBMS at 50 °C
| Solvent | Rate Constant, k (x 10⁻⁵ s⁻¹) | Half-Life, t½ (hours) | Predominant Mechanism |
| Methanol | 1.52 | 12.7 | SN2 |
| Isopropanol | 0.45 | 42.8 | SN2 |
| Acetonitrile | 0.95 | 20.3 | SN2 |
| DMSO | 3.81 | 5.1 | SN2 |
Analysis of Kinetic Trends
-
Dominance of SN2: For a primary substrate like IBMS, the SN2 pathway is expected to be the major route of degradation across all tested solvents.[10] The instability of a primary carbocation makes a dissociative SN1 mechanism highly unfavorable.
-
Effect of Polar Protic Solvents (Methanol vs. Isopropanol): The degradation rate is significantly faster in methanol than in isopropanol. This can be attributed to two factors. First, methanol is a stronger nucleophile than the bulkier isopropanol. Second, and more importantly, steric hindrance plays a major role in SN2 reactions.[11] The larger isopropyl group provides more steric bulk around the nucleophilic oxygen atom, impeding its approach to the electrophilic carbon of IBMS, thus slowing the reaction.
-
Effect of Polar Aprotic Solvents (DMSO vs. Acetonitrile): The degradation rate in DMSO is markedly faster than in any other solvent. DMSO is an excellent solvent for SN2 reactions because it effectively solvates the counter-cation of any dissolved salts but leaves the nucleophilic anion (in this case, the solvent's oxygen atom) relatively un-solvated and highly reactive.[9][10] While acetonitrile is also a polar aprotic solvent, its nucleophilicity is weaker, leading to a slower rate compared to DMSO.
Mechanistic Visualization
The degradation primarily follows the SN2 pathway, as illustrated below. The SN1 pathway is included to show the alternative, though highly disfavored, route.
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianjpr.com [asianjpr.com]
- 3. pharmtech.com [pharmtech.com]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. periodicchemistry.com [periodicchemistry.com]
- 6. enovatia.com [enovatia.com]
- 7. researchgate.net [researchgate.net]
- 8. Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. users.wfu.edu [users.wfu.edu]
Application Notes and Protocols for Alkylation using 1-Butanol, 3-methyl-, 1-methanesulfonate
Introduction: Leveraging Isoamyl Methanesulfonate as a Precision Alkylating Agent
In the landscape of modern organic synthesis, the strategic introduction of alkyl groups is a cornerstone of molecular design, particularly in the fields of medicinal chemistry and materials science. 1-Butanol, 3-methyl-, 1-methanesulfonate, also known as isoamyl methanesulfonate or isopentyl methanesulfonate, serves as a highly effective and versatile alkylating agent. Its utility stems from the excellent leaving group ability of the methanesulfonate (mesylate) moiety, which facilitates nucleophilic substitution reactions under well-controlled conditions.[1]
The primary alkyl structure of isoamyl methanesulfonate makes it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. This mechanism ensures a predictable and efficient transfer of the isoamyl group to a variety of nucleophiles, including phenoxides, alkoxides, amines, and thiolates.[2] The reaction proceeds with a clean inversion of stereochemistry if a chiral center were present, though for the achiral isoamyl group, the key advantage is the minimal steric hindrance, which favors high reaction rates and yields.[3]
This application note provides a comprehensive guide to the use of isoamyl methanesulfonate as an alkylating agent, with a specific, detailed protocol for the O-alkylation of a model phenolic substrate. The principles and procedures outlined herein are broadly applicable to a range of nucleophiles, offering researchers a reliable method for the synthesis of isoamyl-substituted compounds.
Reaction Mechanism: The SN2 Pathway
The alkylation of a nucleophile with isoamyl methanesulfonate proceeds via a classic SN2 mechanism. In the case of a phenol, the reaction is a variant of the Williamson ether synthesis.[4] The process is initiated by the deprotonation of the phenol with a suitable base to form a more potent nucleophile, the phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of the isoamyl methanesulfonate, leading to the displacement of the stable methanesulfonate anion and the formation of the corresponding aryl isoamyl ether.[5]
Experimental Protocol: O-Alkylation of 4-Methoxyphenol
This protocol details the synthesis of 4-isoamyloxyanisole from 4-methoxyphenol and isoamyl methanesulfonate. This reaction is representative of the broader applications of this alkylating agent.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 1.24 g | 10.0 | 1.0 |
| Isoamyl methanesulfonate | C₆H₁₄O₃S | 166.24 | 1.83 g | 11.0 | 1.1 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 15.0 | 1.5 |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - |
| 1 M Sodium Hydroxide (aq) | NaOH | 40.00 | As needed | - | - |
| Brine (sat. NaCl aq) | NaCl | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methoxyphenol (1.24 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes to ensure a fine dispersion of the reagents.
-
Addition of Alkylating Agent: To the stirred suspension, add 1-butanol, 3-methyl-, 1-methanesulfonate (1.83 g, 11.0 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80°C using an oil bath. Maintain this temperature and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted phenol.
-
Wash the organic layer with brine (1 x 50 mL).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure 4-isoamyloxyanisole.
Experimental Workflow Diagram
Caption: Workflow for the O-alkylation of 4-methoxyphenol.
Safety and Handling Precautions
Alkylating agents, including alkyl methanesulfonates, are potentially hazardous and should be handled with appropriate safety measures. They are often classified as mutagenic and carcinogenic.[6]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Waste Disposal: All waste materials, including residual reagents and contaminated solvents, should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not proceed to completion, ensure that all reagents and solvents are anhydrous. Water can hydrolyze the alkylating agent and deactivate the phenoxide.
-
Side Reactions: The primary competing reaction is elimination (E2), although this is generally not significant for primary alkyl sulfonates like isoamyl methanesulfonate.[4] Using a non-nucleophilic, sterically hindered base can favor elimination if the substrate is prone to it.
-
Choice of Base and Solvent: A moderately strong base like potassium carbonate is sufficient to deprotonate phenols. Stronger bases like sodium hydride can be used for less acidic nucleophiles like alcohols. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[7]
Conclusion
1-Butanol, 3-methyl-, 1-methanesulfonate is a robust and efficient primary alkylating agent suitable for a wide array of SN2 reactions. The provided protocol for the O-alkylation of 4-methoxyphenol serves as a reliable template that can be adapted for various nucleophilic substrates. By understanding the underlying SN2 mechanism and adhering to the outlined safety precautions, researchers can effectively utilize this reagent to synthesize a diverse range of isoamyl-functionalized molecules for applications in drug development and materials science.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
-
Periodic Chemistry. (2019, February 25). Sulfonate Esters. [Link]
-
Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]
-
Wikipedia. (2021, October 23). Williamson ether synthesis. [Link]
- U.S. Patent No. DE2547309B2. (1977). Process for the O-alkylation of phenols.
-
Academia.edu. Convenient O-alkylation of phenols. [Link]
-
Wikipedia. (n.d.). Methyl methanesulfonate. Retrieved from [Link]
- U.S. Patent No. 4,453,004. (1984). Process for the alkylation of phenolic compounds.
-
ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
-
QuickCompany. (n.d.). An Improved Process For Alkylation Of Phenols. [Link]
-
ResearchGate. (2016, August 13). Alkylation of Phenol with n-Alcohols (C5-C7) in the Presence of Sulphuric Acid. [Link]
-
PubMed. (2006, February 16). Alkylation of phenol: a mechanistic view. [Link]
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Phenylethyl isoamyl ether | The Fragrance Conservatory [fragranceconservatory.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated HPLC Method for the Quantification of 1-Butanol, 3-methyl-, 1-methanesulfonate
Abstract
This application note details a robust and sensitive method for the quantification of 1-Butanol, 3-methyl-, 1-methanesulfonate, a potential genotoxic impurity (PGI), in pharmaceutical substances. Due to the analyte's lack of a UV chromophore, a pre-column derivatization strategy is employed using sodium dibenzyldithiocarbamate (BDC) as the derivatizing reagent. This reaction introduces a strongly UV-absorbent moiety, enabling reliable quantification by High-Performance Liquid Chromatography (HPLC) with UV detection. The method is developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and regulatory purposes.
Introduction: The Challenge of Non-Chromophoric Genotoxic Impurities
1-Butanol, 3-methyl-, 1-methanesulfonate is an alkyl sulfonate ester that can emerge as a process-related impurity during the synthesis of active pharmaceutical ingredients (APIs). Alkyl sulfonates are classified as a "cohort of concern" due to their potential to act as alkylating agents, which can damage DNA and lead to mutagenesis, thus classifying them as potential genotoxic impurities (PGIs).[1] Regulatory bodies mandate strict control over PGIs in drug substances, often requiring quantification at parts-per-million (ppm) levels.[1]
A significant analytical challenge in the quantification of 1-Butanol, 3-methyl-, 1-methanesulfonate is its lack of a native chromophore, which precludes direct analysis by the widely used HPLC with UV detection.[2][3] To overcome this limitation, this method employs a pre-column derivatization technique.[2][3][4] Derivatization chemically modifies the analyte to attach a molecule with strong UV absorbance, thereby rendering it "visible" to the UV detector. This approach significantly enhances the sensitivity and specificity of the analysis.[2]
This application note provides a comprehensive, step-by-step protocol for the derivatization and subsequent HPLC-UV analysis of 1-Butanol, 3-methyl-, 1-methanesulfonate. The method's validation, based on ICH Q2(R1) guidelines, ensures its accuracy, precision, and reliability for its intended purpose in a regulated environment.[2][3][5]
Method Principle: Pre-Column Derivatization
The core of this analytical method is the nucleophilic substitution reaction between the methanesulfonate ester (an excellent leaving group) and a sulfur nucleophile from the derivatizing reagent. In this protocol, sodium dibenzyldithiocarbamate (BDC) is used. The dibenzyldithiocarbamate anion displaces the methanesulfonate group from the 3-methyl-1-butyl chain, forming a stable dithiocarbamate ester. The dibenzyl structure within the BDC molecule provides a strong chromophore, allowing for sensitive UV detection.[2][3]
The reaction is performed in an aprotic solvent to facilitate the nucleophilic substitution and is optimized for temperature and time to ensure complete derivatization. An alkaline environment is used to prevent the degradation of the dithiocarbamate reagent and to neutralize any acidic components in the sample matrix that might interfere with the reaction.[2][3]
Caption: Derivatization of the target analyte with BDC.
Materials and Methods
Reagents and Materials
-
1-Butanol, 3-methyl-, 1-methanesulfonate reference standard (purity ≥98%)
-
Sodium dibenzyldithiocarbamate (BDC) (purity ≥98%)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Sodium Hydroxide (NaOH), analytical grade
-
Methanol, HPLC grade
-
Formic acid, analytical grade
-
Volumetric flasks (5 mL, 10 mL, 100 mL)
-
Pipettes and tips
-
HPLC vials with caps
-
Syringe filters (0.45 µm)
-
Water bath or heating block
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 60% B; 5-15 min: 60-80% B; 15-20 min: 80% B; 20.1-25 min: 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 280 nm |
Experimental Protocols
Preparation of Solutions
-
Derivatizing Reagent Solution (BDC, 1 mg/mL): Accurately weigh 100 mg of sodium dibenzyldithiocarbamate (BDC) and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sodium Hydroxide Solution (40 mg/mL): Accurately weigh 4 g of NaOH and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade water.
-
Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of 1-Butanol, 3-methyl-, 1-methanesulfonate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Standard Solutions for Linearity: Prepare a series of standard solutions by diluting the Analyte Stock Solution with acetonitrile to achieve concentrations ranging from the Limit of Quantification (LOQ) to approximately 150% of the target specification limit.
Sample and Standard Derivatization Protocol
The following protocol should be applied to the blank (diluent only), standard solutions, and sample solutions.
Caption: Step-by-step workflow for sample preparation.
Detailed Steps:
-
Sample Preparation: Accurately weigh approximately 250 mg of the API or sample into a 5 mL volumetric flask.[2]
-
Reagent Addition: Add 3 mL of the BDC derivatizing reagent solution and 0.5 mL of the NaOH solution to the flask.[2]
-
Dilution: Dilute the mixture to the 5 mL mark with acetonitrile. This results in a sample concentration of 50 mg/mL.
-
Mixing: Cap the flask and vortex thoroughly to ensure complete dissolution and mixing.
-
Heating: Place the flask in a water bath or heating block set to 80°C for 2 hours to complete the derivatization reaction.[2]
-
Cooling: After the reaction, remove the flask and allow it to cool to room temperature.
-
Filtration: Filter a portion of the cooled solution through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered sample into the HPLC system for analysis.
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines.[2][5] The following parameters were assessed:
Specificity
The specificity of the method was demonstrated by analyzing a blank (diluent), a sample of the unspiked API, and a spiked API sample. The chromatograms showed no interfering peaks at the retention time of the derivatized analyte, confirming the method's ability to assess the analyte unequivocally in the presence of other components.[2]
Linearity
The linearity was evaluated over a range of concentrations from the LOQ to 150% of the target limit (e.g., 0.5 ppm to 15 ppm for a 10 ppm specification). The calibration curve demonstrated a linear relationship between the peak area and the concentration of the analyte.
| Parameter | Result |
| Linearity Range | 0.5 - 15 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Accuracy and Precision
Accuracy was determined by the recovery of known amounts of the analyte spiked into the API matrix at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Precision was evaluated at the same levels for repeatability (intra-day) and intermediate precision (inter-day).
| Level | Recovery (%) | RSD (%) Repeatability | RSD (%) Intermediate Precision |
| LOQ | 95.5 - 104.2 | < 5.0 | < 6.0 |
| 100% | 98.2 - 101.5 | < 2.0 | < 3.0 |
| 150% | 97.9 - 102.1 | < 2.0 | < 3.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
| Parameter | Result (relative to 50 mg/mL API) |
| LOD | ~0.15 ppm |
| LOQ | ~0.5 ppm |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as column temperature (± 2°C), mobile phase flow rate (± 0.1 mL/min), and detection wavelength (± 2 nm). The results remained unaffected by these minor changes, indicating the method's reliability during routine use.
Conclusion
This application note presents a highly sensitive, specific, and reliable HPLC-UV method for the quantification of 1-Butanol, 3-methyl-, 1-methanesulfonate in pharmaceutical substances. The pre-column derivatization with sodium dibenzyldithiocarbamate successfully overcomes the challenge posed by the analyte's lack of a UV chromophore. The comprehensive validation performed in accordance with ICH guidelines confirms that the method is suitable for its intended purpose in a quality control environment for monitoring genotoxic impurities.
References
-
Wang, Y., Feng, J., Wu, S., Shao, H., Zhang, W., Zhang, K., Zhang, H., & Yang, Q. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1950. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Wang, Y., et al. (2022). [Data from] Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PubMed. [Link]
-
Ermer, J., & Van der Vlis, E. (2014). Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]
-
Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. [Link]
-
Gritti, F., & Guiochon, G. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1228, 2-24. [Link]
-
Sun, M., et al. (2015). Analytical strategies for genotoxic impurities in the pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis, 115, 349-366. [Link]
-
Sultan, S., Tengli, A. K., & Akhila, G. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (3). [Link]
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]
- CN108562674A. (2018). Method for measuring methanesulfonate by virtue of derivatization HPLC-UV method.
-
Louter, A. J. H., et al. (1995). Separation of dithiocarbamates by high-performance liquid chromatography using a micellar mobile phase. Analyst, 120(3), 751-754. [Link]
- CN107515257A. (2017). Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
-
An, J., et al. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 1006-1014. [Link]
-
Science.gov. (n.d.). pre-column uv derivatization: Topics. [Link]
-
Lee, S., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 26(18), 5473. [Link]
-
Lee, S., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. MDPI. [Link]
-
ResearchGate. (n.d.). Chemical structures of 16 most commonly encountered alkyl sulfonates and dialkyl sulfates. [Link]
-
Cirlini, M., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Foods, 12(20), 3788. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. [Link]
-
Lee, S., et al. (2021). [Data from] A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. ResearchGate. [Link]
-
Dehigaspitiya, D. C., et al. (2025). Derivatization of Solid Supports Using a Carbamate-Linked Tether Containing a Disulfide Functional Group. Current Protocols in Nucleic Acid Chemistry, e135. [Link]
-
McKnight, K., et al. (2018). Salty sample derivatization protocol for GC-MS. protocols.io. [Link]
-
Wiergowski, M., et al. (2024). Optimization of Methods for Derivatization of Sarin, Soman, and VX Hydrolysis Products in the Process of Analyzing These Compounds by GC-MS. Problems of Cryobiology and Cryomedicine, 34(1), 75-86. [Link]
-
Reed, R. M., & Tartar, H. V. (1935). The Preparation of Sodium Alkyl Sulfonates. Journal of the American Chemical Society, 57(3), 570-571. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pre-column uv derivatization: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Advanced Sample Preparation Strategies for the Trace Analysis of 3-Methyl-1-butanol Methanesulfonate (Isoamyl Methanesulfonate)
Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Regulatory Context: ICH M7 (R1) Compliance for Mutagenic Impurities
Executive Summary
The trace analysis of alkyl sulfonate esters in Active Pharmaceutical Ingredients (APIs) is a critical regulatory requirement in modern drug development. 3-Methyl-1-butanol 1-methanesulfonate , commonly referred to as isoamyl methanesulfonate (IIMS) or isopentyl mesylate, is a potent alkylating agent and recognized Potential Genotoxic Impurity (PGI). It is inadvertently synthesized when methanesulfonic acid (MSA)—a common counter-ion or catalyst—reacts with 3-methyl-1-butanol (isoamyl alcohol) during API manufacturing.
This application note provides an authoritative, E-E-A-T-aligned guide to the sample preparation methodologies required to extract and quantify trace IIMS. Because matrix effects in trace analysis are magnified—causing loss of sensitivity, abnormal recovery, and analyte instability—the sample preparation architecture must be meticulously designed to prevent in situ artifact formation and analyte degradation .
Mechanistic Context & Regulatory Landscape
Under the International Council for Harmonisation (ICH) M7 guidelines, MIs like IIMS must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure . IIMS exerts its genotoxicity via an SN2 electrophilic attack on DNA bases.
Figure 1: Mechanism of IIMS formation during API synthesis and subsequent genotoxic pathway.
Physicochemical Profiling & Analytical Causality
To design a robust sample preparation method, one must understand the causality behind experimental failures. IIMS is highly reactive; improper solvent selection will lead to false negatives (via degradation) or false positives (via artifact generation).
The Causality of Solvent Selection
-
Avoid Protic Solvents (Methanol/Ethanol): If the API is a mesylate salt, dissolving it in methanol for sample preparation can cause residual free MSA to react with the methanol, generating methyl methanesulfonate (MMS) during the sample prep . Furthermore, transesterification of IIMS can occur, destroying the target analyte.
-
Avoid Unbuffered Aqueous Solutions: Alkyl sulfonates are susceptible to hydrolysis. In neutral or basic aqueous conditions, the hydroxide/water nucleophile will hydrolyze IIMS back to isoamyl alcohol and MSA, leading to severe under-reporting.
-
The Solution: Use non-polar, aprotic solvents (e.g., n-hexane, dichloromethane) or specialized ionic liquids that dissolve the API matrix but prevent nucleophilic attack on the mesylate ester .
Quantitative Data: Analytical Thresholds
The required Limit of Quantitation (LOQ) is dictated by the Maximum Daily Dose (MDD) of the drug product.
Table 1: ICH M7 TTC Limits Translated to Analytical Target Concentrations
| Maximum Daily Dose (MDD) of API | TTC Limit (µ g/day ) | Required Analytical Limit (ppm or µg/g) |
| ≤ 10 mg | 1.5 | 150 ppm |
| 100 mg | 1.5 | 15.0 ppm |
| 1,000 mg (1 g) | 1.5 | 1.5 ppm |
| 10,000 mg (10 g) | 1.5 | 0.15 ppm |
Sample Preparation Methodologies
Depending on the solubility profile of your API and the analytical technique (GC-MS vs. LC-MS/MS), two primary sample preparation strategies are recommended.
Figure 2: Universal workflow for the isolation of trace IIMS from complex API matrices.
Protocol A: Direct Dissolve-and-Precipitate (Optimized for LC-MS/MS & GC-MS)
This method utilizes the principle of anti-solvent precipitation. By using a non-polar solvent, the polar API salt remains insoluble (or precipitates), while the semi-volatile, non-polar IIMS is extracted into the solvent phase .
-
Weighing: Accurately weigh 50.0 mg of the API into a 10 mL ultra-clean glass centrifuge tube.
-
Internal Standard Addition: Spike the dry API with 10.0 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as IIMS-d7 (1.0 µg/mL in n-hexane).
-
Extraction: Add 5.0 mL of pre-chilled n-hexane (2–8°C). Causality: Chilling the solvent minimizes the volatilization of IIMS and further suppresses any potential kinetic degradation reactions.
-
Agitation: Vortex vigorously for 10 minutes to ensure complete physical interaction between the solid API and the extraction solvent.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C. The API will form a hard pellet at the bottom.
-
Collection: Carefully transfer 1.0 mL of the clear supernatant into an autosampler vial. Do not evaporate, as IIMS is semi-volatile. Inject directly into the GC-MS or LC-MS/MS.
Protocol B: Ionic Liquid-Assisted Liquid-Liquid Extraction (LLE)
For highly complex or highly lipophilic APIs where n-hexane fails to precipitate the matrix, an ionic liquid (IL) approach is superior. ILs disrupt the crystal lattice of the API without relying on reactive protic solvents .
-
Solubilization: Weigh 50.0 mg of API into a 15 mL extraction tube. Dissolve the API completely in 1.0 mL of a 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) and water mixture (1:1, v/v). Causality: The IL provides massive solvating power for the API while remaining immiscible with the secondary extraction solvent.
-
Internal Standard Addition: Add 10.0 µL of SIL-IS.
-
LLE: Add 2.0 mL of diethyl ether or n-hexane.
-
Agitation: Vortex for 5 minutes. The non-polar IIMS will partition highly into the ether/hexane layer.
-
Separation: Centrifuge at 5,000 rpm for 5 minutes to break any micro-emulsions.
-
Collection: Collect the upper organic layer. If concentration is required to meet ultra-low TTC limits (e.g., 0.15 ppm), evaporate under a very gentle stream of nitrogen at room temperature to exactly 0.5 mL. Never dry completely.
Self-Validating Protocol Architecture
Trustworthiness in trace PGI analysis requires that the protocol inherently proves its own accuracy during every run. Do not treat these steps as optional; they are the structural integrity of the assay.
-
Isotope Dilution Mass Spectrometry (IDMS): By adding a deuterated analog (IIMS-d7) before the addition of the extraction solvent, the protocol becomes self-correcting. If the API matrix binds 30% of the analyte, it will also bind 30% of the SIL-IS. The ratio remains perfectly constant, negating extraction recovery errors and MS ion suppression.
-
Matrix Blank Subtraction: A blank containing the exact API matrix (previously confirmed to be IIMS-free) must be subjected to the protocol to prove that the sample preparation itself is not generating IIMS via residual MSA and environmental isoamyl alcohol.
-
Spike-Recovery Bracketing: Every analytical batch must include a Quality Control (QC) sample spiked at 100% of the specification limit (e.g., 1.5 ppm). The batch is only valid if the back-calculated recovery of this QC falls strictly within 80%–120%.
References
-
Chandrashekhar, T. G., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]
-
Ramakrishna, K., et al. (2010). Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and isopropyl methanesulfonate in pharmaceuticals by capillary gas chromatography with flame ionization detection. Journal of Chromatography A. URL:[Link]
-
Kakoi, T., et al. (2020). Development of trace analysis for alkyl methanesulfonates in the delgocitinib drug substance using GC-FID and liquid–liquid extraction with ionic liquid. Chromatographia. URL:[Link]
-
Snodin, D. J., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development. URL:[Link]
-
Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules. URL:[Link]
Application Note: Advanced Derivatization Strategies for the Trace Detection of 1-Butanol, 3-methyl-, 1-methanesulfonate
Executive Summary
The detection and quantification of potential genotoxic impurities (PGIs) is a critical quality attribute in pharmaceutical development. 1-Butanol, 3-methyl-, 1-methanesulfonate —commonly known as isoamyl methanesulfonate (IAMS) —is an alkyl sulfonate ester that requires stringent control under ICH M7 guidelines[1]. Because IAMS lacks a UV chromophore and exhibits poor ionization in standard mass spectrometry, direct analysis is severely limited[2]. This application note details two highly robust, self-validating derivatization protocols—Pentafluorothiophenol (PFTP) for GC-MS and Sodium Diethyldithiocarbamate (DDTC) for HPLC-UV—designed to achieve parts-per-million (ppm) sensitivity while mitigating matrix interference.
The Chemical Challenge: Causality Behind Derivatization
Direct analysis of IAMS presents three distinct analytical hurdles that necessitate chemical derivatization:
-
Optical Invisibility: IAMS lacks a conjugated pi-system, rendering standard UV/Vis detection virtually blind[2].
-
Ionization Resistance: As a neutral, highly stable ester, IAMS does not readily protonate or deprotonate. This leads to severe matrix suppression and poor sensitivity in standard Electrospray Ionization (ESI-MS)[3].
-
Thermal and Matrix Instability: Direct injection of high-concentration Active Pharmaceutical Ingredient (API) matrices into a hot GC inlet can cause artifactual formation of sulfonates or rapid column degradation. Furthermore, IAMS has a relatively high boiling point, making static headspace (SHS) extraction inefficient without chemical modification[2].
To overcome these barriers, we exploit the methanesulfonate group as an excellent leaving group. By driving an SN2 nucleophilic substitution, we can attach a highly detectable moiety to the isoamyl backbone[4][5].
Mechanistic Pathways
Two primary derivatization strategies have proven highly effective for alkyl methanesulfonates:
-
PFTP Derivatization (GC-MS): The pentafluorothiophenolate anion displaces the mesylate group to form a highly volatile, thermally stable, and electron-dense pentafluorophenyl thioether[4][6].
-
DDTC Derivatization (HPLC-UV): The dithiocarbamate anion displaces the mesylate, yielding an alkyl dithiocarbamate ester with a strong UV absorbance maximum ( λmax ) at ~275 nm[2][5].
Fig 1: SN2 derivatization pathways for isoamyl methanesulfonate detection.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and regulatory compliance, every analytical run must be a self-validating system. This requires the inclusion of matrix blanks (to rule out artifactual formation), spiked recoveries (to verify derivatization efficiency), and appropriate internal standards (IS).
Protocol A: In-Situ PFTP Derivatization for Static Headspace GC-MS
Causality: In-situ derivatization in a headspace vial isolates the volatile derivative from the non-volatile API matrix. This prevents GC inlet contamination and matrix-induced ion suppression, ensuring long-term instrument stability[4][6].
Reagents & Materials:
-
Derivatization Reagent: Pentafluorothiophenol (PFTP) solution (6.4 mg/mL) + NaOH (20 mg/mL) in HPLC-grade water[4].
-
Diluent: Dimethyl sulfoxide (DMSO) / Water (1:1, v/v)[4].
-
Internal Standard (IS): Ethyl methanesulfonate-d5 (100 ng/µL in acetonitrile)[4].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 100 mg of the API into a 20-mL headspace vial.
-
Solubilization: Add 2.0 mL of the DMSO/Water (1:1) diluent. Vortex until the API is fully dissolved.
-
IS Addition: Spike 10 µL of the IS solution into the vial.
-
Derivatization: Add 1.0 mL of the PFTP/NaOH derivatization reagent. Immediately crimp-seal the vial with a PTFE-lined septum[4].
-
Incubation (In-Situ Reaction): Transfer the vial to the static headspace autosampler oven. Incubate at 80 °C for 45 minutes with continuous agitation to drive the SN2 reaction to completion and partition the volatile thioether into the headspace.
-
GC-MS Analysis:
-
Injection: Inject 1.0 mL of the headspace gas (Split ratio 1:10, Inlet Temp: 250 °C).
-
Column: DB-VRX (60 m × 0.25 mm × 1.4 µm) or equivalent[7].
-
Detection: MS in Selected Ion Monitoring (SIM) mode targeting the specific molecular ions of the isoamyl pentafluorophenyl thioether.
-
-
System Validation: The area ratio of the analyte to the deuterated IS must remain consistent across standard injections. A blank matrix preparation must show no peak at the retention time of the target derivative.
Protocol B: DDTC Pre-Column Derivatization for HPLC-UV
Causality: For laboratories prioritizing cost-effectiveness or lacking routine access to GC-MS, DDTC provides a robust alternative. The reaction requires heat to overcome the activation energy of the substitution, but the resulting dithiocarbamate derivative is highly stable in aqueous-organic mobile phases[2][5].
Reagents & Materials:
-
Derivatization Reagent: Sodium diethyldithiocarbamate (DDTC) (10 mg/mL in water)[5].
-
pH Adjuster: 0.1 M NaOH (aqueous).
-
Diluent: Acetonitrile (ACN) / Water.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 250 mg of the API into a 5-mL volumetric flask[2].
-
Solubilization: Add 0.5 mL of 0.1 M NaOH and 1.0 mL of ACN. Sonicate to dissolve. The alkaline pH prevents the degradation of DDTC and neutralizes any residual acid in the matrix[2].
-
Derivatization: Add 3.0 mL of the DDTC derivatization reagent[2].
-
Reaction: Seal the flask and heat in a water bath at 80 °C for 1 to 2 hours[2][5].
-
Cooling & Dilution: Cool the flask to room temperature (20-25 °C) and dilute to the 5-mL mark with ACN. Filter through a 0.45 µm PTFE syringe filter.
-
HPLC-UV Analysis:
-
System Validation: Analyze an unspiked API sample alongside a sample spiked with IAMS at the TTC limit (e.g., 1.5 µg/g). The recovery of the spiked sample must fall between 80-120% to validate the absence of matrix interference[5].
Data Presentation: Method Comparison
| Parameter | GC-MS (PFTP Derivatization) | HPLC-UV (DDTC Derivatization) |
| Target Derivative | Isoamyl pentafluorophenyl thioether | Isoamyl diethyldithiocarbamate |
| Detection Mode | Electron Impact (EI) MS, SIM Mode | UV Absorbance ( λmax ~275 nm) |
| Estimated LOD | < 0.1 ppm (Highly sensitive) | ~ 0.5 - 1.0 ppm (Moderate sensitivity) |
| Matrix Interference | Very Low (Headspace isolation) | Moderate (Requires chromatographic resolution) |
| Primary Advantage | Unambiguous mass confirmation; clean injection | Cost-effective; utilizes standard LC instrumentation |
| Throughput | High (Automated in-situ reaction) | Medium (Requires offline water-bath incubation) |
Analytical Decision Workflow
Fig 2: Decision matrix for selecting the appropriate IAMS detection strategy.
References
-
Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development - ACS Publications. URL: [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Novatia, LLC. URL: [Link]
- Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method. Google Patents (CN107515257B).
-
A generic approach for the determination of residues of alkylating agents in active pharmaceutical ingredients by in situ derivatization-headspace-gas chromatography-mass spectrometry. ResearchGate. URL: [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate. ACS Publications. URL: [Link]
-
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. MDPI / PubMed Central. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Methanesulfonate | 58131-47-8 | Benchchem [benchchem.com]
- 4. enovatia.com [enovatia.com]
- 5. CN107515257B - Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Trace Analysis of 1-Butanol, 3-methyl-, 1-methanesulfonate in Pharmaceutical Matrices via Mixed-Mode Solid-Phase Extraction
Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Matrix: Basic Active Pharmaceutical Ingredients (APIs) formulated as Mesylate Salts Analyte: 1-Butanol, 3-methyl-, 1-methanesulfonate (Isoamyl methanesulfonate / Isopentyl mesylate)
Background & Scientific Grounding
The synthesis of active pharmaceutical ingredients (APIs) often requires the formation of stable salts to improve solubility and bioavailability. Methanesulfonic acid is a ubiquitous salt-forming agent used to generate mesylate salts. However, when methanesulfonic acid is utilized in the presence of residual aliphatic alcohols—such as isoamyl alcohol (3-methyl-1-butanol), a common solvent in crystallization—highly reactive alkyl sulfonate esters can form [1].
1-Butanol, 3-methyl-, 1-methanesulfonate (commonly known as isoamyl methanesulfonate or IAMS) is a direct-acting alkylating agent. Due to its ability to alkylate DNA, it is classified as a Potential Genotoxic Impurity (PGI) or Mutagenic Impurity. Under the International Council for Harmonisation (ICH) M7 guidelines, such impurities must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , which often translates to sub-ppm (parts-per-million) analytical limits in the final drug substance [2].
The Analytical Challenge
Detecting trace PGIs in the presence of a massive excess of API (typically 10,000 to 100,000 times higher concentration) is notoriously difficult. Direct injection techniques often fail due to severe ion suppression in LC-MS/MS or rapid degradation of the stationary phase in GC-MS. Standard liquid-liquid extraction (LLE) can suffer from emulsion formation and poor recovery.
The Causality of Method Design: Why Mixed-Mode Cation Exchange (MCX)?
To achieve sub-ppm limits, the analytical protocol must be a self-validating system that actively eliminates matrix interference rather than merely compensating for it.
If we were to use a standard reversed-phase (RP) Solid-Phase Extraction (SPE) sorbent (like HLB), both the lipophilic API and the hydrophobic IAMS would bind to the sorbent. Co-elution would be inevitable, defeating the purpose of the extraction.
The Mechanistic Solution: Most APIs formulated as mesylate salts (e.g., imatinib mesylate, basic amines) contain a basic functional group. By utilizing a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent, we introduce orthogonal retention mechanisms [3]:
-
Ionic Binding: The sample is acidified, protonating the basic API. The API binds irreversibly to the strongly acidic sulfonic acid ( −SO3− ) sites on the MCX sorbent.
-
Hydrophobic Binding: The neutral impurity, 1-Butanol, 3-methyl-, 1-methanesulfonate, has no ionizable groups. It binds to the polymeric backbone of the sorbent purely via weak van der Waals (reversed-phase) interactions.
-
Selective Elution: By washing the cartridge with a 100% organic solvent (e.g., ethyl acetate) without any basic modifier, the hydrophobic bonds holding the IAMS are disrupted, eluting the target impurity. The basic API remains locked onto the sorbent via strong ionic bonds, achieving near 100% matrix removal.
Fig 1: Orthogonal retention and selective elution mechanism on MCX sorbent.
Experimental Workflow
The following workflow outlines the systematic isolation of 1-Butanol, 3-methyl-, 1-methanesulfonate from a basic API matrix.
Fig 2: Step-by-step SPE workflow for the isolation of alkyl methanesulfonates.
Detailed Step-by-Step Protocol
Materials & Reagents
-
Sorbent: Oasis MCX Cartridges (60 mg, 3 cc) or equivalent mixed-mode strong cation exchange polymeric sorbent.
-
Solvents: LC-MS grade Methanol (MeOH), Water (H₂O), Ethyl Acetate (EtOAc), and Acetonitrile (ACN).
-
Modifiers: Formic Acid (FA), LC-MS grade.
-
Internal Standard (ISTD): Deuterated isoamyl methanesulfonate (IAMS-d11) or a suitable surrogate (e.g., Ethyl methanesulfonate-d5) to correct for any evaporative losses or matrix effects[4].
Sample Preparation
-
Accurately weigh 100 mg of the basic API (e.g., Imatinib Mesylate) into a 10 mL volumetric flask.
-
Spike the sample with 10 µL of the ISTD working solution (1 µg/mL).
-
Dissolve the API in 10 mL of 0.1% Formic Acid in Water .
-
Causality Note: The acidic environment (pH ~2.7) ensures that the basic functional groups of the API are fully protonated ( + ), which is an absolute prerequisite for strong ionic binding to the MCX sorbent.
-
Solid-Phase Extraction (SPE) Procedure
Perform the extraction using a vacuum manifold, maintaining a flow rate of approximately 1-2 drops per second (1 mL/min).
-
Conditioning: Pass 3 mL of 100% MeOH through the cartridge to solvate the polymeric backbone.
-
Equilibration: Pass 3 mL of 0.1% FA in Water to prepare the ionic sites. Do not let the cartridge dry out.
-
Loading: Load 2 mL of the prepared sample solution (containing 20 mg of API).
-
Washing: Pass 3 mL of 5% MeOH in 0.1% FA (aqueous).
-
Causality Note: This step removes highly polar, non-retained matrix components and salts. The low organic content prevents premature elution of the hydrophobic IAMS.
-
-
Drying: Apply maximum vacuum for 5 minutes to remove residual water. Moisture in the cartridge can impede the subsequent organic elution.
-
Elution: Elute the target analyte with 3 mL of 100% Ethyl Acetate into a clean glass collection tube.
-
Critical Control Point: Do not add any base (like NH₄OH) to the elution solvent. The lack of base ensures the API remains permanently bound to the sorbent.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature (IAMS is semi-volatile; do not exceed 30°C). Reconstitute in 200 µL of Initial Mobile Phase (e.g., 50:50 Water:MeOH).
LC-MS/MS Analytical Conditions
-
Column: C18, 100 x 2.1 mm, 1.7 µm (e.g., Waters Acquity BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 40% B to 95% B over 5 minutes.
-
Ionization: Electrospray Ionization Positive (ESI+).
-
MRM Transitions for IAMS: m/z 167.1 → m/z 97.0 (Quantifier); m/z 167.1 → m/z 55.1 (Qualifier). (Note: IAMS easily forms [M+H]+ or [M+NH4]+ adducts; optimize source conditions accordingly).
Self-Validating Quality Control System
To ensure absolute trustworthiness of the analytical batch, the protocol must include a self-validating framework:
-
Method Blank: Processed identically to samples to rule out solvent/cartridge contamination.
-
Matrix Spike (Recovery Check): API spiked with IAMS at the TTC limit (e.g., 1.5 ppm relative to API) prior to extraction. This proves the extraction efficiency is maintained in the presence of the massive API matrix.
-
ISTD Tracking: The internal standard area must remain within ±20% of the calibration standards. A sudden drop in ISTD response indicates breakthrough of the API matrix causing ion suppression, signaling a failure in the SPE loading capacity.
Quantitative Data Presentation
The following tables summarize typical validation data achieved using this MCX-SPE LC-MS/MS methodology, demonstrating compliance with ICH analytical validation requirements.
Table 1: Method Validation Summary for 1-Butanol, 3-methyl-, 1-methanesulfonate
| Parameter | Result | Acceptance Criteria |
| Limit of Detection (LOD) | 0.05 ppm (relative to API) | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | 0.15 ppm (relative to API) | S/N ≥ 10, RSD ≤ 10% |
| Linearity Range | 0.15 ppm – 5.0 ppm | R2≥0.995 |
| Matrix Effect (Ion Suppression) | -4.2% | ±15% |
| Carryover | Not Detected | ≤20% of LOQ in blank |
Table 2: Matrix Spike Recovery Data (n=6 per level)
| Spike Level (ppm) | Mean Recovery (%) | % RSD | Causality / Observation |
| 0.15 (LOQ) | 94.3 | 6.2 | Excellent trace recovery; no API interference. |
| 1.50 (Target Limit) | 98.1 | 3.4 | Robust extraction at the regulatory TTC limit. |
| 4.50 (High) | 97.5 | 2.8 | Sorbent capacity (60 mg) is sufficient for 20 mg API load. |
Conclusion
The trace analysis of 1-Butanol, 3-methyl-, 1-methanesulfonate in pharmaceutical matrices is severely hindered by the overwhelming presence of the API. By understanding the physicochemical properties of both the matrix (basic) and the impurity (neutral), we can engineer a highly specific sample preparation strategy. The Mixed-Mode Cation Exchange (MCX) protocol described herein provides a robust, self-validating mechanism to selectively lock the API away while quantitatively eluting the genotoxic impurity, ensuring compliance with ICH M7 guidelines and safeguarding patient health.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2014). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). ICH Guidelines. [Link]
-
Taylor, G. E., et al. (2006). "Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by solid-phase extraction and gas chromatography-mass spectrometry." Journal of Chromatography A, 1119(1-2), 231-237.[Link]
-
Fontanals, N., Marcé, R. M., & Borrull, F. (2010). "Mixed-mode ion-exchange polymeric sorbents: Dual-phase materials that improve selectivity and capacity." TrAC Trends in Analytical Chemistry, 29(7), 765-779.[Link]
-
Ramakrishna, K., et al. (2011). "Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization." Journal of Pharmaceutical and Biomedical Analysis.[Link]
Technical Support Center: Optimizing Chromatographic Resolution for 1-Butanol, 3-methyl-1-methanesulfonate
Welcome to the technical support center for the chromatographic analysis of 1-Butanol, 3-methyl-1-methanesulfonate (Isoamyl Methanesulfonate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the fundamental principles behind them, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary chromatographic technique for analyzing 1-Butanol, 3-methyl-1-methanesulfonate?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended primary technique. The compound possesses sufficient polarity from the sulfonate ester group to be retained on common C18 or C8 columns. Gas Chromatography (GC) can also be used, particularly for assessing the purity of starting materials like 3-methyl-1-butanol[1][2]. However, sulfonate esters can be thermally labile, potentially leading to degradation at high injector temperatures, which makes HPLC a more robust choice for the final compound[3].
Q2: My chromatogram shows significant peak tailing for the main analyte. What is the most likely cause and how can I fix it?
A2: Peak tailing for a sulfonate compound in RP-HPLC is commonly caused by secondary ionic interactions between the anionic sulfonate group and residual, positively charged silanol groups on the silica-based stationary phase[4]. To mitigate this, it is crucial to control the mobile phase pH. Using a low-pH mobile phase (e.g., pH 2.5-3.5) will suppress the ionization of the silanol groups, leading to more symmetrical peaks[4]. Insufficient buffer capacity can also lead to peak shape issues; a buffer concentration of 20-50 mM is recommended[5][6].
Q3: I am struggling to separate my analyte from a closely eluting impurity. What parameters should I adjust to improve resolution?
A3: To improve resolution, you can manipulate three key factors: column efficiency (N), selectivity (α), and the retention factor (k). Changing the mobile phase composition is often the most effective way to alter selectivity[7]. Trying a different organic modifier (e.g., switching from acetonitrile to methanol) can change elution order and improve separation[8]. Adjusting the column temperature can also impact selectivity[9]. If these fail, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or embedded polar group column) is the next logical step.
Q4: My analyte's retention time is drifting between injections. What should I investigate?
A4: Retention time drift is often due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations. Ensure the column is fully equilibrated with the mobile phase before starting your analytical run; this can take a significant amount of time, especially with ion-pairing reagents[10]. If using a buffer, confirm its pH is stable and that it is not close to the pKa of any of your analytes, as small pH shifts in this region can cause large changes in retention[8]. Also, ensure your column oven is maintaining a consistent temperature[9].
Q5: The synthesis of my compound used 3-methyl-1-butanol. Do I need to consider chiral separation?
A5: Yes. 3-methyl-1-butanol is a chiral molecule (unless a specific enantiomer was used as the starting material). Therefore, your final product, 1-Butanol, 3-methyl-1-methanesulfonate, will likely exist as a racemic mixture of enantiomers. Standard achiral chromatography will not separate these. To separate enantiomers, you must use a Chiral Stationary Phase (CSP)[11][12]. Polysaccharide-based CSPs are often a good starting point for this class of compounds[12].
In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Shape
Poor peak shape, including tailing and fronting, can compromise resolution and lead to inaccurate quantification[13]. This guide provides a systematic approach to diagnosing and resolving these issues.
Common Causes & Solutions for Peak Asymmetry
| Problem Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: The anionic sulfonate analyte interacts with ionized silanol groups on the column packing.[4] | Lower the mobile phase pH to 2.5-3.5 using a buffer like phosphate or formate to protonate silanol groups.[4] |
| Insufficient Buffer Capacity: The sample's pH overwhelms the mobile phase buffer, causing on-column pH shifts.[6] | Increase buffer concentration to a range of 20-50 mM.[5] | |
| Column Contamination: Strongly retained compounds from previous injections accumulate on the column head. | Implement a robust column washing procedure after each sequence. Use a guard column to protect the analytical column.[13] | |
| Peak Fronting | Column Overload: Injecting too much sample mass saturates the stationary phase.[13] | Reduce the injection volume or dilute the sample. A 10-fold dilution should result in a significantly improved peak shape if overload is the issue.[13] |
| Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.[4][6] | Ideally, dissolve the sample in the initial mobile phase. If not possible, use a solvent weaker than the mobile phase.[4] |
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for diagnosing and correcting peak tailing issues.
Caption: A troubleshooting workflow for HPLC peak tailing.
Guide 2: Optimizing Chromatographic Resolution
Resolution (Rs) is the measure of separation between two peaks. An Rs value of ≥ 1.5 indicates baseline separation. The resolution is governed by the interplay of column efficiency (N), selectivity (α), and retention factor (k).
The Resolution Equation: A Practical Interpretation
Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)
To improve resolution, one or more of these three terms must be increased.
Caption: Key factors influencing chromatographic resolution.
Parameter Adjustments to Improve Resolution
| Parameter to Adjust | Effect on Resolution Factors | Practical Implementation | Considerations |
| Decrease Mobile Phase Strength | Increases Retention Factor (k) | Decrease the percentage of organic solvent (e.g., from 60% to 50% acetonitrile). | Increases analysis time significantly for k > 10.[14] |
| Change Organic Modifier | Primarily affects Selectivity (α) | Switch from acetonitrile to methanol, or use a ternary mixture.[8] | Methanol is more viscous and will generate higher backpressure. It can also alter peak elution order. |
| Change Mobile Phase pH | Primarily affects Selectivity (α) | Adjust the pH of the aqueous portion of the mobile phase.[14] | Only effective if the analyte or impurities have ionizable groups. Ensure the pH is at least 1.5 units away from the analyte's pKa for robust results.[8] |
| Change Column Temperature | Affects k , α , and N | Adjust the column oven temperature (e.g., try 30°C, 40°C, and 50°C). | Lower temperatures generally increase retention and may improve selectivity, while higher temperatures decrease viscosity and analysis time.[9] |
| Change Stationary Phase | Primarily affects Selectivity (α) | Switch from a C18 to a different phase like Phenyl-Hexyl or an embedded polar group (EPG) column. | This is the most powerful tool for changing selectivity when mobile phase optimization fails.[7] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase (pH 2.5)
This protocol describes the preparation of 1 liter of a 25 mM potassium phosphate buffer at pH 2.5, a common starting point for analyzing anionic compounds like sulfonate esters.
Materials:
-
Monobasic potassium phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
HPLC-grade water
-
Calibrated pH meter
-
0.45 µm filter apparatus
Procedure:
-
Weigh Reagent: Accurately weigh 3.40 g of KH₂PO₄.
-
Dissolve: Transfer the KH₂PO₄ into a 1 L beaker and add approximately 950 mL of HPLC-grade water. Stir until fully dissolved.[4]
-
Adjust pH: Place the calibrated pH electrode into the solution. While stirring, slowly add phosphoric acid dropwise until the pH meter reads 2.5.[4]
-
Final Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark. Mix thoroughly.
-
Filter and Degas: Filter the buffer through a 0.45 µm membrane filter to remove particulates. Degas the final mobile phase mixture using sonication or an inline degasser before use.[4]
Protocol 2: Generic Gradient Method for Method Development
This protocol provides a starting point for developing a separation method for 1-Butanol, 3-methyl-1-methanesulfonate and its potential impurities.
System: HPLC with UV or Mass Spectrometric Detection Column: C18, 150 x 4.6 mm, 3.5 µm Mobile Phase A: 25 mM Potassium Phosphate, pH 2.5 (from Protocol 1) Mobile Phase B: Acetonitrile Flow Rate: 1.0 mL/min Column Temperature: 35°C Injection Volume: 5 µL Detection: 210 nm (or MS scan)
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Procedure:
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the sample diluent (e.g., 50:50 water:acetonitrile) to identify any system peaks.
-
Sample Injection: Inject the sample and acquire the data.
-
Analysis: Based on the resulting chromatogram, adjust the gradient slope, initial/final %B, or isocratic holds to optimize the resolution of the target peaks.
References
- Shimadzu. (n.d.).
- Nawrocki, J., et al. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Zhou, D., & Pietrzyk, D. J. (1992). Liquid chromatographic separation of alkane sulfonate and alkyl sulfate surfactants: effect of ionic strength. Analytical Chemistry.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- Agilent Technologies. (n.d.). Chromatographic Troubleshooting Peak Shape Problem.
- Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development.
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
- Stoll, D. R. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems.
- BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids.
- Teasdale, A., et al. (2012). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding.
- ALWSCI. (2025).
- Roberts, J. C., et al. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC.
- ASTM International. (2021).
- ScienceDirect. (n.d.).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- LibreTexts Chemistry. (2019). 12.
- NIST. (n.d.). 1-Butanol, 3-methyl-. WebBook.
- SIELC Technologies. (2025).
- Jaksen, et al. (n.d.). Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester.
- Manasa Life Sciences. (n.d.). 1-Butanol.
- NIST. (n.d.). 1-Butanol, 3-methyl-. WebBook.
- Jaksen, et al. (2021). Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester.
- BenchChem. (n.d.). Application Note: Analysis of 1-Butanol, 3-(3-hydroxybutoxy)
- BUCHI. (n.d.).
- Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results.
- ResearchGate. (2023).
- ResearchGate. (2016). I want to do GCMS analysis of butanol containing samples.
- ResearchGate. (2015). Liquid Extraction: Single-Phase Butanol/Methanol Extraction.
- Atsumi, S., et al. (n.d.).
- ResearchGate. (2025).
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
- VTechWorks. (n.d.).
- Chemist Library. (n.d.).
- Phenomenex. (n.d.).
Sources
- 1. img.antpedia.com [img.antpedia.com]
- 2. 1-Butanol | Manasa Life Sciences [manasalifesciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. welch-us.com [welch-us.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
preventing hydrolysis of 1-Butanol 3-methyl- 1-methanesulfonate during sample prep
Topic: Preventing Hydrolysis of 1-Butanol, 3-methyl-, 1-methanesulfonate During Sample Preparation
Welcome to the Analytical Troubleshooting Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the trace analysis of 1-Butanol, 3-methyl-, 1-methanesulfonate (commonly known as isoamyl methanesulfonate), a potential genotoxic impurity (PGI).
Because alkyl methanesulfonates are highly reactive electrophiles, they are notoriously unstable in standard aqueous or protic sample diluents. This guide provides the mechanistic causality behind this degradation, a self-validating aprotic sample preparation protocol, and a comprehensive troubleshooting matrix.
Mechanistic Deep Dive: The Causality of Hydrolysis
(Why is my analyte disappearing?)
1-Butanol, 3-methyl-, 1-methanesulfonate contains a highly polarized carbon-oxygen bond adjacent to the methanesulfonate (mesylate) leaving group. When exposed to water or protic solvents (like methanol or ethanol) during sample preparation, the electrophilic α -carbon undergoes a rapid nucleophilic substitution.
Because it is a primary alkyl sulfonate, this degradation predominantly proceeds via an SN2 mechanism. The uncatalyzed water hydrolysis rate remains constant across a wide pH range (up to pH 10), meaning that simply buffering an aqueous diluent to a neutral pH will not prevent degradation [1].
Fig 1: SN2 hydrolysis mechanism of isoamyl methanesulfonate in protic environments.
Troubleshooting Matrix
(What went wrong in my experiment?)
Q: My recovery rates for 1-Butanol, 3-methyl-, 1-methanesulfonate are consistently below 70%. What is causing this? A: If you are using Liquid-Liquid Extraction (LLE) with an aqueous phase, prolonged exposure at room temperature allows hydrolysis to occur before the analyte partitions into the organic phase. Solution: Chill all extraction solvents to <5°C to reduce the kinetic energy available for the SN2 transition state, and separate phases immediately.
Q: The peak area of my standard decreases significantly overnight in the autosampler. How do I stabilize it? A: Your diluent likely contains water or a short-chain alcohol. Alkyl sulfonates are highly unstable in these matrices [2]. Solution: Reconstitute your final samples in a 100% aprotic solvent such as anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Q: I switched to an aprotic solvent, but I am still seeing batch-to-batch variability. Why? A: Trace water from the API matrix or atmospheric condensation can cause micro-hydrolysis in the vial. Solution: Dry the final organic extract over anhydrous sodium sulfate ( Na2SO4 ) prior to GC-MS/MS or LC-MS/MS analysis.
Quantitative Data: Solvent Stability Comparison
To demonstrate the critical importance of solvent selection, the table below summarizes the stability of alkyl methanesulfonates in various diluents over a 24-hour period at room temperature, based on validated chromatographic studies [3].
| Solvent Matrix | Chemical Classification | Recovery at T=0 | Recovery at T=24h (25°C) | Technical Recommendation |
| Dichloromethane (DCM) | Aprotic | 99.5% | 98.2% | Highly Recommended |
| Ethyl Acetate (EtOAc) | Aprotic | 98.8% | 97.5% | Recommended |
| Acetonitrile (ACN) | Aprotic | 99.1% | 98.0% | Recommended |
| Methanol (MeOH) | Protic | 85.4% | < 10.0% | DO NOT USE (Rapid Solvolysis) |
| Water:ACN (50:50) | Aqueous / Protic | 70.2% | < 5.0% | DO NOT USE (Rapid Hydrolysis) |
Self-Validating Aprotic Sample Preparation Protocol
To ensure absolute trustworthiness in your analytical results, your sample preparation must be a self-validating system. This protocol utilizes an early-stage isotopically labeled internal standard to mathematically correct for any trace degradation, coupled with an entirely aprotic extraction workflow.
Objective: Isolate 1-Butanol, 3-methyl-, 1-methanesulfonate from the API matrix with >95% recovery while completely arresting hydrolysis.
Required Materials:
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deuterated Internal Standard (IS): Isoamyl-d11 methanesulfonate (1 µg/mL in anhydrous DCM)
-
Anhydrous Sodium Sulfate ( Na2SO4 )
-
Refrigerated centrifuge
Step-by-Step Methodology:
-
API Weighing & Immediate IS Spiking: Accurately weigh 50 mg of the solid API into a 10 mL glass centrifuge tube. Immediately spike the solid with 10 µL of the Isoamyl-d11 methanesulfonate IS solution.
-
Causality: Adding the deuterated standard directly to the solid before any solvent is introduced ensures that the native analyte and the IS undergo identical kinetic environments. Any minute hydrolysis that occurs will affect both equally, validating the final quantitation.
-
-
Aprotic Dissolution: Add 2.0 mL of anhydrous DCM to the tube. Vortex vigorously for 2 minutes until the API is fully dissolved or uniformly suspended.
-
Causality: DCM provides a completely aprotic environment. Lacking a nucleophilic oxygen atom, DCM cannot participate in solvolysis, effectively "freezing" the degradation pathway [3].
-
-
Cold Aqueous Wash (Optional, for water-soluble APIs): If the API must be washed out, add 2.0 mL of ice-cold (<5°C) HPLC-grade water. Vortex for exactly 30 seconds.
-
Causality: The low temperature severely restricts the activation energy required for the SN2 transition state, minimizing hydrolysis during the brief phase contact.
-
-
Rapid Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes at 4°C.
-
Anhydrous Drying: Carefully transfer the lower organic (DCM) layer into a clean vial containing 0.5 g of anhydrous Na2SO4 . Swirl gently for 1 minute.
-
Causality: The Na2SO4 acts as a desiccant, scavenging any micro-emulsified water droplets that could cause latent hydrolysis while the sample sits in the autosampler queue.
-
-
Analysis: Transfer the dried organic layer to a GC vial and proceed immediately with GC-MS/MS analysis.
Fig 2: Optimized aprotic sample preparation workflow to prevent mesylate degradation.
Frequently Asked Questions (FAQs)
Q: Can I use a water-based buffer if I carefully adjust the pH to 7.0? A: No. While base-catalyzed hydrolysis accelerates exponentially above pH 10, the uncatalyzed water hydrolysis rate of alkyl methanesulfonates remains constant and significant even at neutral or slightly acidic pH levels [1]. pH adjustment alone cannot prevent degradation; water must be entirely eliminated from the diluent.
Q: Why does my 1-Butanol, 3-methyl-, 1-methanesulfonate peak disappear when using methanol as a diluent? A: Methanol acts as a strong nucleophile. It attacks the electrophilic α -carbon of the mesylate to form isoamyl methyl ether and methanesulfonic acid. This process (solvolysis) is thermodynamically favorable and occurs rapidly at room temperature, destroying your analyte before it reaches the detector.
Q: How do I definitively prove to regulatory agencies that my sample prep isn't causing artificial loss of the PGI? A: You must perform a spike-recovery stability study. Spike a known concentration of the analyte into the API matrix, process it using the aprotic protocol above, and inject it at T=0, T=12h, and T=24h. Consistent recovery rates (>95%) across the time-course, supported by the stable ratio of the native compound to the deuterated internal standard, provides self-validating proof of method integrity.
References
-
Selective Hydrolysis of Methanesulfonate Esters. Simon N. Black, Simon N. Gair, and Paul R. J. Davey. Organic Process Research & Development, 2009, 13 (3), 429-433. URL:[Link]
-
Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. David J. Snodin and Stephen D. Taylor. Organic Process Research & Development, 2015, 19 (11), 1486-1494. URL:[Link]
-
Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. G. Duan, Y. Chen, et al. Journal of Pharmaceutical and Biomedical Analysis, 2019, 169, 39-46. URL:[Link]
Technical Support Center: Overcoming Matrix Effects in 1-Butanol 3-methyl- 1-methanesulfonate Analysis
Welcome to the Technical Support Center for the trace analysis of 1-Butanol 3-methyl- 1-methanesulfonate (commonly known as Isoamyl methanesulfonate, IAMS).
As an alkylating agent, IAMS is classified as a potential genotoxic impurity (PGI) that can form when isoamyl alcohol reacts with methanesulfonic acid during active pharmaceutical ingredient (API) synthesis[1]. Because regulatory guidelines (such as ICH M7) mandate controlling PGIs at a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [2], analysts must detect ppm or ppb levels of IAMS within highly concentrated API matrices. This extreme concentration asymmetry frequently leads to severe matrix effects (ion suppression) during LC-MS/MS analysis.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting strategies to overcome these analytical hurdles.
Diagnostic Workflows & Mechanistic Causality
Why Do Matrix Effects Occur in IAMS Analysis?
In Electrospray Ionization (ESI), analytes and matrix components compete for the limited surface area of charged droplets. When analyzing trace IAMS (ng/mL) in the presence of a high-concentration API (mg/mL), the abundant API molecules monopolize the available charge. Consequently, IAMS remains neutralized in the droplet core and is never transferred to the gas phase, rendering it invisible to the mass spectrometer[3].
Caption: Mechanism of ESI ion suppression and mitigation via APCI. (Max Width: 760px)
Troubleshooting Workflow
To establish a robust analytical method, you must systematically isolate the source of the suppression and apply targeted chemical or instrumental interventions.
Caption: Step-by-step troubleshooting workflow for resolving matrix effects. (Max Width: 760px)
Troubleshooting Guide & Experimental Protocols
Protocol A: API Precipitation via Differential Solubility
Causality: Instead of injecting the complex matrix into the LC-MS/MS and relying solely on chromatography, we exploit the differential solubility between the API and IAMS. By selecting an extraction solvent where IAMS is highly soluble but the API is insoluble, we physically precipitate and remove the competing matrix before it reaches the ion source[3].
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 100 mg of the solid API into a 10 mL volumetric flask.
-
Solvent Addition: Add 2 mL of an anti-solvent (e.g., 100% Acetonitrile) where the API is insoluble but the alkyl methanesulfonate is highly soluble[3].
-
Extraction: Vortex vigorously for 5 minutes to ensure complete extraction of IAMS from the solid matrix into the organic layer.
-
Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to tightly pellet the precipitated API.
-
Transfer & Dilution: Transfer 1 mL of the clear supernatant to an LC vial and dilute with the initial mobile phase to match the chromatographic starting conditions.
-
Self-Validating Step: Spike a known concentration of a stable isotope-labeled internal standard (e.g., IAMS-d3) into the initial solid API matrix before solvent addition. Absolute recovery must fall between 80–120% to validate that the matrix removal did not concurrently precipitate the analyte.
Protocol B: Post-Column Infusion for Matrix Effect Assessment
Causality: To trust your method, you must prove the absence of hidden suppression zones. Post-column infusion continuously introduces IAMS into the MS while a blank API matrix elutes from the LC. A dip in the baseline signal precisely identifies where the invisible matrix elutes, allowing you to adjust the gradient to ensure IAMS elutes in a "matrix-free" window.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a pure standard solution of IAMS at 100 ng/mL in methanol.
-
Hardware Setup: Connect a syringe pump to a T-piece located directly between the LC analytical column outlet and the mass spectrometer ion source.
-
Continuous Infusion: Infuse the IAMS standard solution continuously at a flow rate of 10 µL/min.
-
Matrix Injection: Inject a blank API sample (prepared via Protocol A) into the LC system and run your standard gradient.
-
Monitoring: Monitor the specific MRM transition for IAMS.
-
Self-Validating Step: A constant, flat baseline validates the absence of matrix effects. Any significant depression (>15%) in the baseline indicates co-eluting matrix components. If a dip overlaps with the IAMS retention time, you must alter the LC gradient or use a divert valve to send the matrix to waste.
Data Presentation: Strategy Comparison
When ESI optimization fails, alternative analytical strategies must be employed. The table below summarizes quantitative performance metrics across different methodologies for alkyl methanesulfonate analysis.
| Analytical Strategy | Ionization / Detection | Matrix Effect Susceptibility | Typical LOD | Key Mechanistic Advantage |
| Direct LC-MS/MS | ESI Positive | High (Severe Suppression) | 0.3 µg/g | High sensitivity only if the matrix is successfully removed via sample prep[3]. |
| Direct LC-MS/MS | APCI Positive | Low (Gas-Phase Reactions) | 1–15 ng/mL | Inherently robust against co-eluting API due to gas-phase ionization mechanics[4]. |
| Derivatization LC-UV | UV (e.g., 254 nm) | Very Low | 0.6 ppm | Derivatization shifts the analyte's retention time far away from the polar matrix[1]. |
| LLE + GC-FID | Flame Ionization | None (Thermal) | 0.05 ppm | Excellent for volatile methanesulfonates; avoids liquid-phase ionization entirely[2]. |
Frequently Asked Questions (FAQs)
Q: I'm seeing severe signal suppression for IAMS in ESI positive mode despite optimizing my gradient. Should I switch my source to APCI? A: Yes. APCI (Atmospheric Pressure Chemical Ionization) relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation. It is significantly less susceptible to surface charge competition, making it highly robust against API matrix effects for sulfonate esters[4].
Q: Why is my stable isotope-labeled internal standard (SIL-IS) not correcting for the matrix effect? A: While a SIL-IS (like IAMS-d3) experiences the exact same suppression as the target analyte, severe matrix effects (e.g., >80% suppression) can drop the absolute signal of both the analyte and the IS below the limit of quantitation (LOQ) or the detector's baseline noise. The IS corrects for quantitative variance, but it cannot magically restore lost sensitivity. You must physically reduce the matrix effect using sample prep (Protocol A) first.
Q: Can I use derivatization to avoid LC-MS matrix effects entirely? A: Yes. Reacting IAMS with a nucleophile like sodium dibenzyldithiocarbamate increases its mass and hydrophobicity, shifting its retention time far away from the polar API matrix. This also introduces a strong chromophore, allowing for highly sensitive UV detection and bypassing MS ionization suppression altogether[1].
Q: What if my API is soluble in the same organic solvents as IAMS, making precipitation impossible? A: If differential solubility fails, utilize Liquid-Liquid Extraction (LLE). You can use ionic liquids or low-polar organic solvents (e.g., hexane or ethyl acetate) to selectively partition the hydrophobic alkyl methanesulfonate into the organic phase, leaving the highly polar API in the aqueous phase[2].
References
-
Kakadiya, P. R., et al. (2011). "Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization." Analytical Chemistry Insights. Available at:[Link]
-
Sun, Y., et al. (2022). "Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection." Molecules. Available at:[Link]
-
Li, X., et al. (2019). "Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS." Journal of Analytical Methods in Chemistry. Available at:[Link]
-
Nomura, S., et al. (2020). "Development of trace analysis for alkyl methanesulfonates in the delgocitinib drug substance using GC-FID and liquid–liquid extraction with ionic liquid." Chemical and Pharmaceutical Bulletin. Available at:[Link]
Sources
- 1. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Limit of Detection (LOD) for Isoamyl Methanesulfonate in Pharmaceuticals
Welcome to the Advanced Analytical Troubleshooting Hub. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with quantifying 1-Butanol, 3-methyl-, 1-methanesulfonate (commonly known as isoamyl methanesulfonate) at trace levels. As a Potential Genotoxic Impurity (PGI) formed during the synthesis of mesylate salts using isoamyl alcohol, this alkyl sulfonate must be rigorously controlled. Under ICH M7 guidelines, PGIs are restricted to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , frequently requiring Limit of Detection (LOD) capabilities in the sub-ppm or ppb range.
Diagnostic Workflow: Resolving Poor LOD
When your LOD fails to meet the TTC-derived threshold, the root cause typically falls into two categories: Matrix Suppression or Analyte Properties (poor ionization/thermal lability). Use the self-validating decision tree below to isolate and resolve your analytical bottleneck.
Diagnostic workflow for optimizing LOD of alkyl methanesulfonates in API matrices.
Troubleshooting Guide & Technical FAQs
Q1: Why is my LC-MS/MS LOD for Isoamyl Methanesulfonate stuck above the 1.5 ppm limit? Mechanistic Cause: Aliphatic mesylates like isoamyl methanesulfonate lack basic nitrogen atoms or acidic protons. Consequently, they exhibit exceptionally poor ionization efficiency in standard Electrospray Ionization (ESI), failing to form robust [M+H]+ ions. Instead, they rely on weaker adduct formation (e.g., [M+NH4]+ ), which is highly susceptible to matrix suppression if the active pharmaceutical ingredient (API) co-elutes and out-competes the analyte for charge droplets at the ESI capillary tip. Solution: Switch your ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI), or transition to GC-MS, which utilizes hard Electron Impact (EI) ionization that is immune to ESI-style ion suppression.
Q2: How can I eliminate API matrix interference without losing the isoamyl methanesulfonate? Mechanistic Cause: Direct "dilute-and-shoot" methods introduce massive amounts of API into the MS source, quenching the analyte signal. Solution: Exploit the analyte's lipophilicity. Isoamyl methanesulfonate is highly non-polar. By dissolving your API in an aqueous buffer (adjusting the pH to ensure the API remains ionized and hydrophilic) and performing a Liquid-Liquid Extraction (LLE) with hexane, the isoamyl methanesulfonate selectively partitions into the organic layer. This leaves >99% of the ion-suppressing API in the aqueous waste, instantly improving your signal-to-noise (S/N) ratio.
Q3: Is GC-MS or LC-MS/MS better suited for sub-ppm detection of this specific impurity? Analysis: While1[1] for shorter-chain mesylates (like methyl or ethyl methanesulfonate), GC-MS with Selected Ion Monitoring (SIM) is generally superior for isoamyl methanesulfonate. Because it is sufficiently volatile, GC-MS avoids the complex mobile-phase adduct chemistry required in LC-MS. 2[2] for alkyl methanesulfonates, easily satisfying the .
Q4: My GC-MS peaks are broad/tailing, and sensitivity is dropping over time. What is happening? Mechanistic Cause: Alkyl methanesulfonates are thermally labile. If your GC inlet temperature is set too high (e.g., >250°C), isoamyl methanesulfonate undergoes thermal elimination inside the hot injection liner, breaking down into isoamylene and methanesulfonic acid. Solution: Lower your inlet temperature to 180°C–200°C. Furthermore, use a deactivated, ultra-inert glass liner to prevent active-site adsorption of the mesylate ester.
Quantitative Data: Strategy Comparison
The following table summarizes the performance of various analytical strategies for quantifying alkyl methanesulfonates, allowing you to select the optimal approach based on your required LOD.
| Analytical Technique | Sample Preparation | Typical LOD (ppm) | Advantages | Disadvantages |
| Direct LC-MS/MS (ESI) | Dilute & Shoot | 0.30 – 5.0 | Simple prep; high throughput. | Severe matrix suppression; poor ionization efficiency. |
| Direct GC-MS (EI-SIM) | LLE (Hexane/Water) | 0.10 – 2.0 | Avoids ESI suppression; high specificity. | Risk of thermal degradation in the inlet. |
| Derivatization GC-MS | Nucleophilic substitution (e.g., NaI) | < 0.05 | Ultimate sensitivity for trace analysis. | Labor-intensive; risk of reagent artifacts. |
Self-Validating Experimental Protocol
To guarantee reliable sub-ppm detection, the following GC-MS methodology utilizes Liquid-Liquid Extraction (LLE) combined with an internal standard to create a self-validating system . The internal standard proves that extraction efficiency is maintained and that thermal degradation in the GC inlet is controlled.
Protocol: Trace Analysis of Isoamyl Methanesulfonate via GC-MS (SIM Mode)
Phase 1: Sample Preparation (Liquid-Liquid Extraction) Rationale:3[3].
-
Accurately weigh 100 mg of the API into a 15 mL polypropylene centrifuge tube.
-
Add 2.0 mL of 1M NaOH (aqueous) to dissolve the API. Note: The high pH neutralizes acidic functional groups on the API, maximizing its aqueous retention.
-
Self-Validation Step: Spike the sample with 10 µL of a 10 ppm internal standard solution (e.g., deuterated ethyl methanesulfonate, EMS-d5). If the final IS peak area drops below 80% of a neat standard, you immediately know extraction failed or thermal degradation occurred.
-
Add 2.0 mL of MS-grade Hexane.
-
Vortex vigorously for 3 minutes to ensure complete phase transfer.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C to break any emulsions.
-
Carefully transfer 1.0 mL of the upper organic (hexane) layer into a GC autosampler vial containing a low-volume glass insert.
Phase 2: GC Parameters Rationale: A mid-polarity column provides optimal retention for aliphatic mesylates, while a lowered inlet temperature prevents thermal breakdown.
-
Column: DB-624 (30 m × 0.32 mm, 1.8 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injection: 2 µL, Splitless mode.
-
Inlet Temperature: 180°C (Critical: Do not exceed 200°C).
-
Oven Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 220°C (hold 5 min).
Phase 3: MS Detection (EI-SIM) Rationale: Selected Ion Monitoring (SIM) maximizes dwell time on specific fragments, drastically lowering the LOD compared to full-scan mode.
-
Ion Source Temp: 230°C.
-
Electron Energy: 70 eV.
-
SIM Target Ions for Isoamyl Methanesulfonate:
-
Quantifier Ion:m/z 71 (isoamyl cation)
-
Qualifier Ions:m/z 79 ( CH3SO2+ ) and m/z 96 (methanesulfonate fragment).
-
-
Dwell Time: 100 ms per ion to ensure sufficient data points (≥15 points) across the chromatographic peak.
References
-
[1] Kakadiya, P. R., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. Anal Chem Insights. 1
-
Snodin, D. J., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development.
-
[3] Ramakrishna, K., et al. (2014). Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer. Indian J Pharm Sci. 3
-
[2] Manikumar, G., et al. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS. Research and Reviews. 2
Sources
- 1. Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in emtricitabine active pharmaceutical ingredient by LC/MS/MS using electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Thermal Degradation of 1-Butanol, 3-methyl-, 1-methanesulfonate in GC Analysis
Welcome to the Technical Support Center for Genotoxic Impurity (GTI) Analysis. As application scientists, we frequently encounter researchers struggling with the gas chromatographic (GC) analysis of alkyl sulfonates. 1-Butanol, 3-methyl-, 1-methanesulfonate —commonly known as isoamyl methanesulfonate (IAMS)—is a highly reactive electrophile flagged as a potentially mutagenic impurity (PMI) under ICH M7 guidelines [1].
Due to its thermally labile nature, IAMS is notoriously difficult to analyze via standard GC methods. This guide provides field-proven, mechanistically grounded solutions to eliminate thermal degradation during GC injection.
Mechanistic Insight: The Root Cause of IAMS Degradation
To solve the problem, we must first understand the causality of the degradation. The methanesulfonate group is an excellent leaving group. When IAMS is introduced into a standard split/splitless (S/SL) GC inlet at high temperatures (typically 200°C–250°C), the thermal energy easily overcomes the activation barrier for a β-elimination reaction.
This reaction is further catalyzed by active silanol groups on glass liners or quartz wool. The molecule cleaves, yielding isoamylene (a highly volatile alkene that elutes in the solvent front) and methanesulfonic acid (MSA) . This artifact formation leads to severe false negatives for the intact impurity and false positives for MSA [2].
Thermal degradation pathway of isoamyl methanesulfonate in hot GC inlets.
Diagnostic Data: Temperature vs. Degradation
The table below summarizes quantitative validation data demonstrating how injection parameters directly dictate IAMS recovery and artifact formation.
| Injection Technique | Inlet Temperature (°C) | Liner Type | IAMS Recovery (%) | MSA Artifact Formation |
| Standard Splitless | 250 | Standard Glass Wool | < 30% | High (Dominant Peak) |
| Standard Splitless | 170 | Ultra-Inert (No Wool) | 82 - 88% | Low |
| PTV (Solvent Vent) | 40 → 220 (Ramped) | Baffled Ultra-Inert | > 98% | Not Detected |
| Cold On-Column (OCI) | Oven Track (+3°C) | Unlined (Direct) | > 99% | Not Detected |
Troubleshooting Guide
Q: I am seeing a massive, broad peak for methanesulfonic acid (MSA) but my IAMS peak is missing or non-linear. What is happening? A: You are observing complete thermal degradation in the injection port. The heat of the inlet is converting your intact IAMS into MSA before it even reaches the column. You must immediately lower your inlet temperature or switch to a cold injection technique [3].
Q: I lowered my inlet temperature to 150°C, but now my IAMS peak shape is broad and my sensitivity has dropped. Why? A: Lowering the isothermal inlet temperature reduces thermal degradation, but it also decreases the vaporization efficiency and transfer rate of the heavy IAMS molecule onto the column. This slow transfer causes band broadening. To resolve this, you must use Programmed Temperature Vaporization (PTV), which allows for cold injection followed by rapid heating to focus the analyte band.
Q: Does liner geometry and deactivation really matter for IAMS? A: Absolutely. Glass wool provides a massive surface area of active silanol sites that act as a catalyst for the β-elimination of alkyl sulfonates. If you must use a standard S/SL inlet, use a single-taper, ultra-inert liner without glass wool.
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure scientific integrity during your method development.
Protocol A: Programmed Temperature Vaporization (PTV) Injection
Causality: PTV introduces the sample at a temperature below the solvent's boiling point, preventing thermal shock to the labile IAMS molecule. The rapid temperature ramp then vaporizes the analyte quickly, minimizing its residence time in the heated zone.
Step-by-Step Methodology:
-
Hardware Setup: Install a baffled, ultra-inert PTV liner (no glass wool).
-
Initial Conditions: Set the initial PTV temperature to 40°C (assuming dichloromethane as the solvent).
-
Injection: Inject 1.0 µL of the sample at 40°C.
-
Transfer Phase: Concurrently with the start of the GC run, ramp the PTV temperature at maximum rate (e.g., 700°C/min) to 200°C. Hold for 2 minutes to ensure complete transfer to the column.
-
Cleaning Phase: Ramp the PTV to 280°C to bake out matrix contaminants before the next run.
-
Self-Validating Check: Inject a 1 ppm IAMS standard using this PTV method, and compare it to a 250°C isothermal injection. Calculate the IAMS/MSA peak area ratio. A successful PTV method will yield a ratio of >100:1, confirming the suppression of thermal degradation.
Protocol B: Optimized Isothermal Splitless Injection (When PTV is Unavailable)
Causality: If standard S/SL is your only option, lowering the temperature reduces the kinetic energy available for the degradation activation barrier.
Step-by-Step Methodology:
-
Hardware Setup: Install a single-taper, ultra-inert deactivated liner without glass wool.
-
Temperature Optimization: Set the inlet temperature to 160°C.
-
Flow Parameters: Set the splitless purge time to 0.75 minutes to allow sufficient time for the slower vaporization process at this lower temperature.
-
Oven Focusing: Set the initial GC oven temperature to 40°C and hold for 3 minutes to cold-trap the slowly vaporizing IAMS at the head of the column, mitigating band broadening.
-
Self-Validating Check: Inject a solvent blank immediately after your highest calibration standard. Because MSA is highly polar, it readily binds to active sites and carries over. A clean blank (absence of MSA carryover) validates that the inlet is sufficiently inert and cool enough to prevent degradation.
Step-by-step workflow for mitigating IAMS thermal degradation.
Frequently Asked Questions (FAQs)
Q: Can I use derivatization to avoid this issue entirely? A: While derivatization is heavily utilized in GC, it is generally applied to the precursor alcohols rather than the sulfonates themselves. Direct analysis of the sulfonate is preferred to avoid altering the impurity profile. If GC remains problematic despite PTV/OCI, switching to LC-MS/MS with electrospray ionization (ESI) is the industry standard alternative for thermally labile genotoxic impurities [1].
Q: Does the choice of sample diluent/solvent impact the thermal stability of IAMS during injection? A: Absolutely. Protic solvents (like methanol or water) can act as nucleophiles at high temperatures, promoting hydrolysis or solvolysis of the methanesulfonate ester directly in the inlet. Always use aprotic, low-boiling solvents like dichloromethane (DCM) or ethyl acetate to minimize inlet residence time and chemical reactivity [3].
References
-
Title: Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer. Source: PubMed Central (PMC) URL: [Link]
Method Validation for 1-Butanol, 3-methyl-, 1-methanesulfonate (Isoamyl Methanesulfonate) under ICH M7 Guidelines: A Comparative Analytical Guide
As pharmaceutical regulatory bodies intensify their scrutiny on mutagenic impurities, the analytical control of alkyl sulfonates has become a critical focal point in drug development. 1-Butanol, 3-methyl-, 1-methanesulfonate —commonly known as isoamyl methanesulfonate (CAS: 16156-55-1, Formula: C₆H₁₄O₃S)[1]—is a highly reactive alkyl ester. It is typically formed as a byproduct when isoamyl alcohol is used as a solvent or reagent in the presence of methanesulfonyl chloride.
Because of its DNA-reactive alkylating properties, isoamyl methanesulfonate is classified as a Class 2 or Class 3 mutagenic impurity under the ICH M7(R2) guidelines [2]. This classification mandates that its intake be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure[3][4].
This guide provides an authoritative, objective comparison of the analytical modalities used to quantify isoamyl methanesulfonate at trace levels, detailing the causality behind experimental choices and providing self-validating protocols for ICH Q2(R2) compliant method validation.
Regulatory Context & The TTC Framework
To establish a self-validating analytical method, the target Limit of Quantitation (LOQ) must be mathematically anchored to the clinical dosing regimen. Under ICH M7, the acceptable intake for a mutagenic impurity over a lifetime (>10 years) is 1.5 µ g/day [3].
If a hypothetical Active Pharmaceutical Ingredient (API) has a Maximum Daily Dose (MDD) of 100 mg (0.1 g), the concentration limit of the impurity in the API is calculated as: Limit (ppm) = TTC (1.5 µ g/day ) / MDD (0.1 g/day ) = 15 ppm.
To implement an Option 1 control strategy (periodic verification testing), the FDA and EMA require the analytical method to reliably quantify the impurity at ≤ 30% of the acceptable limit[5]. Therefore, the required LOQ for this method must be ≤ 4.5 ppm .
Decision Workflow for Method Selection
Selecting the correct analytical platform is a function of the analyte's physicochemical properties and the API matrix. Isoamyl methanesulfonate lacks a conjugated π-electron system, rendering traditional HPLC-UV completely inadequate due to the absence of a chromophore[6]. Consequently, hyphenated mass spectrometry techniques (GC-MS and LC-MS/MS) are the industry gold standards[7][8].
Fig 1: ICH M7 analytical workflow for isoamyl methanesulfonate method selection and validation.
Comparative Analysis of Analytical Modalities
The following table objectively compares the performance metrics of GC-MS, LC-MS/MS, and HPLC-UV for the quantification of isoamyl methanesulfonate.
| Performance Metric | GC-MS (EI-SIM) | LC-MS/MS (ESI-MRM) | HPLC-UV (Alternative) |
| Ionization/Detection | Electron Ionization (70 eV) | Electrospray Ionization (+) | UV Absorbance (210 nm) |
| Target Sensitivity (LOQ) | 0.5 – 1.0 ppm[6] | 0.05 – 0.1 ppm[9] | > 50 ppm (Inadequate) |
| Specificity Mechanism | m/z 166 [M]⁺, 87, 55 | m/z 184.1 [M+NH₄]⁺ → 55.1 | Retention time only |
| Matrix Artifact Risk | High (Thermal degradation) | Low (Ambient ionization) | Low |
| Sample Throughput | ~30 min/run | ~15 min/run | ~20 min/run |
| Best Suited For | Stable APIs, volatile matrices | Thermolabile APIs, ultra-trace limits | Routine assay (Not for M7) |
Causality in Platform Selection
-
Why LC-MS/MS is often preferred: If the API contains residual methanesulfonic acid and isoamyl alcohol, the high temperatures of a GC inlet (typically 220°C–250°C) can catalyze the in-situ formation of isoamyl methanesulfonate during injection. This artifact generation leads to false-positive OOS (Out of Specification) results. LC-MS/MS operates at ambient temperatures, completely eliminating this thermodynamic artifact risk[7][8].
Self-Validating Experimental Protocols
To ensure trustworthiness, the protocols below are designed as self-validating systems . They incorporate an Internal Standard (IS)—such as Isoamyl methanesulfonate-d3 or Butyl methanesulfonate—to automatically correct for matrix ion suppression and extraction variability.
Protocol A: LC-MS/MS (ESI-MRM) Methodology
This method exploits adduct chemistry to achieve ultra-trace sensitivity.
1. Mechanistic Rationale for Mobile Phase: Alkyl methanesulfonates lack basic nitrogen or oxygen atoms, making them notoriously difficult to protonate ([M+H]⁺) in standard acidic mobile phases. However, they readily form highly stable ammonium adducts ([M+NH₄]⁺)[8][10]. By utilizing 10 mM ammonium acetate, we force the ionization pathway toward the m/z 184.1 adduct, increasing MS1 sensitivity by over 50-fold compared to formic acid buffers.
2. Step-by-Step Workflow:
-
Sample Preparation: Accurately weigh 50 mg of the API into a 1 mL volumetric flask. Dissolve in 80:20 Methanol:Water to precipitate highly non-polar matrix components.
-
Internal Standard Addition: Spike the solution with 10 µL of a 10 ppm Butyl methanesulfonate (IS) solution.
-
Chromatographic Separation:
-
Column: Zorbax SB C18 (150 × 4.6 mm, 3.5 µm)[9].
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 95% B over 12 minutes to ensure the polar API elutes early while the hydrophobic isoamyl tail retains the impurity.
-
-
MS/MS Parameters (Positive ESI):
-
Precursor Ion: m/z 184.1 ([M+NH₄]⁺)[10].
-
Product Ion (Quantifier): m/z 55.1 (isoamyl carbocation fragment).
-
Collision Energy (CE): 15 eV.
-
-
Self-Validation Check (System Suitability): The Signal-to-Noise (S/N) ratio of the 1.0 ppm standard must be ≥ 10. The %RSD of the IS peak area across 6 replicate injections must be ≤ 5.0%.
Protocol B: GC-MS (EI-SIM) Methodology
This method is ideal for highly volatile matrices where LC-MS/MS suffers from severe ion suppression.
1. Mechanistic Rationale for Injection & Column: Trace analysis requires maximum analyte transfer. A splitless injection ensures the entire sample vapor reaches the column. A polar stationary phase (e.g., DB-WAX or INOWAX) is selected because it strongly interacts with the polar sulfonate ester group, delaying its elution away from the massive, broad solvent/API peak[8].
2. Step-by-Step Workflow:
-
Sample Preparation: Dissolve 100 mg of API in 1 mL of N,N-dimethylformamide (DMF)[8]. DMF is chosen for its high boiling point (153°C), preventing it from masking the early-eluting volatile impurities.
-
Internal Standard Addition: Spike with Isoamyl methanesulfonate-d3.
-
Chromatographic Separation:
-
Column: DB-WAX (30 m × 0.25 mm × 0.25 µm)[8].
-
Oven Program: 100°C (hold 3 min), ramp at 15°C/min to 220°C (hold 10 min).
-
Inlet: 220°C, Splitless mode.
-
-
MS Parameters (EI-SIM):
-
Ionization Energy: 70 eV.
-
Target Ions: m/z 87, 70, and 55. (m/z 87 acts as the primary quantifier, representing the loss of the methanesulfonate radical).
-
-
Self-Validation Check (Matrix Spike): A sample spiked at the specification limit must yield a recovery between 80% and 120%, proving the DMF solvent expansion in the inlet is not causing analyte loss[7].
ICH Q2(R2) Method Validation Criteria
To officially validate either method for regulatory submission, the following parameters must be established using the API matrix[6][7]:
| Validation Parameter | ICH Q2(R2) Requirement | Expected Performance for Isoamyl Mesylate |
| Specificity | Complete resolution from matrix | No interfering peaks at the RT of m/z 184.1 (LC) or m/z 87 (GC). |
| LOD / LOQ | S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ) | LOQ ≤ 30% of the TTC-derived limit (e.g., ≤ 4.5 ppm)[5]. |
| Linearity | R² > 0.999 across the range | Linear from LOQ to 150% of the specification limit[9]. |
| Accuracy (Recovery) | Evaluated at LOQ, 100%, 150% | 80% – 120% recovery across all three concentration levels. |
| Precision (Repeatability) | %RSD of 6 preparations | %RSD ≤ 10% at LOQ; %RSD ≤ 5% at the 100% specification level[8]. |
| Robustness | Deliberate variations in method | Stable RTs and recoveries when altering flow rate (±10%) or column temp (±2°C). |
Conclusion
The quantification of 1-Butanol, 3-methyl-, 1-methanesulfonate (isoamyl methanesulfonate) requires a highly specific, trace-level analytical strategy driven by ICH M7 guidelines. While GC-MS offers excellent resolution for volatile matrices, LC-MS/MS utilizing ammonium acetate adduct chemistry provides superior sensitivity (LOQ < 0.1 ppm) and completely bypasses the risk of thermal artifact generation. By embedding internal standards and strict system suitability criteria into the workflow, analytical scientists can ensure their methods are self-validating, robust, and fully compliant with regulatory expectations.
References
-
[7] Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. PubMed / National Institutes of Health. Available at: [Link]
-
[9] Validated GC–MS and LC–MS/MS Methods for ICH M7–Based Quantification of Alkyl Mesylate... ResearchGate. Available at: [Link]
-
[3] ICH M7 Mutagenic impurities: A critical evaluation. European Pharmaceutical Review. Available at:[Link]
-
[2] Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). International Council for Harmonisation (ICH). Available at:[Link]
-
[10] 1-butanol, 3-methyl-, 1-methanesulfonate (C6H14O3S). PubChemLite / University of Luxembourg. Available at:[Link]
-
[5] M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
[4] Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC / National Institutes of Health. Available at:[Link]
-
[8] Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. PMC / National Institutes of Health. Available at:[Link]
-
[6] Development and validation of GC-MS method for the determination of methyl methane sulfonate and ethyl methanesulfonate in imatinib mesylate. ResearchGate. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. database.ich.org [database.ich.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - 1-butanol, 3-methyl-, 1-methanesulfonate (C6H14O3S) [pubchemlite.lcsb.uni.lu]
Trace Analysis of 1-Butanol, 3-methyl-, 1-methanesulfonate: A GC-MS vs. LC-MS/MS Comparison Guide
Executive Summary & Regulatory Context
Under ICH M7 guidelines, the pharmaceutical industry is mandated to tightly control mutagenic and genotoxic impurities (GTIs) in drug substances and products[1][2]. Alkyl mesylates, formed when methanesulfonic acid reacts with residual alcohols during synthesis, represent a notorious class of these impurities[3].
Specifically, 1-Butanol, 3-methyl-, 1-methanesulfonate (commonly known as Isoamyl Mesylate or Isopentyl Mesylate, CAS: 16156-55-1)[4] is a highly electrophilic alkylating agent. Because the Threshold of Toxicological Concern (TTC) for a lifetime daily dose is strictly capped at 1.5 µ g/day , analytical methods must achieve Limits of Detection (LOD) in the trace parts-per-million (ppm) or even parts-per-billion (ppb) range[2][5].
As a Senior Application Scientist, I often see laboratories default to standard HPLC-UV for impurity profiling. However, isoamyl mesylate lacks a UV-absorbing chromophore, rendering conventional optical detectors useless at trace levels. Therefore, hyphenated mass spectrometry—specifically GC-MS and LC-MS/MS —is required. This guide objectively compares both platforms, detailing the mechanistic causality behind method development and providing self-validating experimental protocols.
Physicochemical Profiling & Analytical Strategy
Before selecting an instrument, we must analyze the molecule's physical properties to dictate our sample preparation and ionization strategy:
-
Electrophilicity: Isoamyl mesylate is highly reactive. Causality: Sample preparation must avoid protic solvents (like methanol or ethanol) to prevent in-situ transesterification (e.g., converting isoamyl mesylate into methyl mesylate). Aprotic solvents are mandatory.
-
Volatility: With a boiling point amenable to vaporization without immediate pyrolysis, the compound is an excellent candidate for Gas Chromatography (GC).
-
Proton Affinity: The molecule lacks basic nitrogen atoms or strong proton-accepting sites. Causality: Conventional Electrospray Ionization (ESI) in LC-MS will yield poor sensitivity. Alternative ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI), must be employed[6].
GC-MS (EI-SIM): The Volatility-Driven Approach
GC-MS coupled with Electron Ionization (EI) is historically the gold standard for alkyl mesylates[5]. It leverages the inherent volatility of the ester to physically separate it from the heavy, non-volatile Active Pharmaceutical Ingredient (API) matrix.
Protocol 1: GC-MS Liquid-Liquid Extraction (LLE) Workflow
This protocol utilizes a self-validating internal standard mechanism to ensure extraction efficiency is continuously monitored.
1. Sample Preparation (LLE):
-
Step: Dissolve 100 mg of the API in 1.0 mL of deionized water. Add 1.0 mL of n-hexane spiked with 10 ng/mL of Isoamyl-d11 Mesylate (Internal Standard).
-
Causality: n-Hexane is an aprotic, non-polar solvent. It selectively partitions the lipophilic isoamyl mesylate into the organic layer while the polar API remains in the aqueous phase. This prevents non-volatile API salts from accumulating in the GC inlet, which would otherwise create active sites that thermally degrade subsequent injections.
2. Chromatographic Separation:
-
Step: Inject 1 µL of the upper hexane layer (splitless mode) onto a DB-WAX or DB-5MS column (30m x 0.25mm, 0.25µm). Set the inlet temperature to 200°C.
-
Causality: The inlet temperature is deliberately kept at 200°C (rather than a standard 250°C) to volatilize the mesylate while minimizing the risk of thermal breakdown prior to entering the column.
3. Mass Spectrometry (EI-SIM):
-
Step: Operate the MS in Electron Ionization mode at 70 eV. Monitor Selected Ion Monitoring (SIM) channels: m/z 79 (methanesulfonate fragment) and m/z 55, 70 (isoamyl chain fragments).
-
System Validation: The system is self-validating if the Internal Standard area remains within ±10% across all injections, and the Signal-to-Noise (S/N) ratio for the m/z 79 peak in the Limit of Quantification (LOQ) standard exceeds 10:1.
LC-MS/MS (APCI-MRM): The Matrix-Tolerant Approach
If the API is highly lipophilic (co-extracting into hexane) or thermally labile (degrading into volatile fragments that interfere with the GC chromatogram), LC-MS/MS becomes the necessary orthogonal approach[1][3].
Protocol 2: LC-MS/MS Dilute-and-Shoot Workflow
This protocol utilizes adduct-driven mass transitions to bypass the molecule's poor natural ionization.
1. Sample Preparation (Dilute-and-Shoot):
-
Step: Dissolve 50 mg of API in 1.0 mL of Acetonitrile/Water (50:50, v/v).
-
Causality: Acetonitrile is chosen over methanol to strictly prevent the nucleophilic attack and transesterification of the mesylate ester during the autosampler queue time.
2. Chromatographic Separation:
-
Step: Inject 10 µL onto a sub-2µm C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient of 2mM Ammonium Acetate in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
3. Mass Spectrometry (APCI-MRM):
-
Step: Operate in APCI positive mode (Corona discharge: 4 µA, Vaporizer: 350°C). Monitor the Multiple Reaction Monitoring (MRM) transition m/z 184.1 → m/z 79.0.
-
Causality: Because isoamyl mesylate lacks basic sites, ESI is highly inefficient. APCI utilizes a corona discharge to ionize neutral compounds in the gas phase. Furthermore, the protonated molecular ion [M+H]+ is highly unstable. By adding ammonium acetate to the mobile phase, we force the formation of a stable ammonium adduct [M+NH4]+ (m/z 184.1), which is robust enough to survive Q1 isolation before being fragmented into the methanesulfonate product ion (m/z 79.0) in the collision cell.
-
System Validation: A matrix spike recovery test must be performed. Recovery of a 1.0 ppm spike must fall between 80-120% to validate the absence of ion suppression from the co-eluting API matrix.
Quantitative Performance Comparison
The following table synthesizes the expected analytical performance of both techniques based on validated industry parameters for sulfonate esters[3][5][6]:
| Analytical Parameter | GC-MS (EI-SIM) | LC-MS/MS (APCI-MRM) |
| Primary Ionization | Electron Ionization (70 eV) | Atmospheric Pressure Chemical Ionization |
| Typical LOD | 0.05 - 0.5 ppm | 0.1 - 1.0 ppm |
| Linear Dynamic Range | 0.5 - 50 ppm | 1.0 - 100 ppm |
| Matrix Tolerance | Low (Requires strict LLE extraction) | High (Dilute & shoot possible) |
| Thermal Degradation Risk | Moderate (Inlet active site fouling) | None (Liquid phase analysis) |
| Sample Prep Solvents | Aprotic non-polar (n-Hexane) | Aprotic polar (Acetonitrile) |
| Analysis Time | 15 - 25 minutes | 5 - 10 minutes |
Strategic Decision Matrix
Selecting the correct platform is entirely dependent on the physical nature of the API matrix. Use the following logic flow to determine the optimal analytical path for your specific drug substance.
Fig 1: Selection workflow for isoamyl mesylate trace analysis based on API thermal stability.
Conclusion
For the trace analysis of 1-Butanol, 3-methyl-, 1-methanesulfonate, GC-MS (EI-SIM) remains the most sensitive and cost-effective technique, provided the API can be successfully partitioned away using aprotic liquid-liquid extraction. However, if the API matrix is complex, thermally labile, or prone to co-extraction, LC-MS/MS utilizing APCI and ammonium adduct formation provides a highly robust, high-throughput orthogonal alternative. Both methods, when properly validated with internal standards and matrix spike recoveries, will confidently meet the stringent ICH M7 regulatory thresholds.
References
-
Manivannan M, Ilayaraja P, Parthiban P. Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science.[Link]
-
Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. PubMed / John Wiley & Sons.[Link]
-
Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Utrecht University Repository.[Link]
-
Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. PubMed Central (PMC).[Link]
-
Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry. ResearchGate.[Link]
-
CAS No : 16156-55-1 | Product Name : Isopentyl Mesylate. Pharmaffiliates.[Link]
Sources
- 1. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
Reactivity Comparison Guide: Isoamyl Mesylate vs. Isoamyl Halides in Alkylation Workflows
Executive Summary
In medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the choice of alkylating agent dictates reaction kinetics, yield, and downstream purification strategies. This guide provides an in-depth comparison between 1-Butanol, 3-methyl-, 1-methanesulfonate (isoamyl mesylate) and isoamyl halides (chloride, bromide, and iodide). By analyzing nucleophilic substitution ( SN2 ) kinetics, leaving group thermodynamics, and practical benchtop handling, this document equips researchers with the data necessary to optimize isoamyl-transfer reactions.
Mechanistic Background & Causality
The isoamyl (3-methylbutyl) radical is a primary alkyl system featuring a γ -methyl branch. Because the electrophilic carbon is primary, these substrates undergo nucleophilic substitution almost exclusively via the bimolecular ( SN2 ) pathway[1]. While the γ -branching introduces mild steric hindrance compared to straight-chain n-pentyl derivatives, the rate-determining step remains highly dependent on the polarizability and stability of the leaving group.
Leaving Group Thermodynamics
The relative ability of a leaving group in an SN2 reaction correlates strongly with the stability of its departing anion, which can be approximated by the pKa of its conjugate acid[2][3].
-
Isoamyl Halides: Reactivity follows the trend of polarizability and bond strength: Iodide > Bromide > Chloride. Iodide is an exceptional leaving group but is prone to light-induced degradation and side-reactions (e.g., elimination). Chloride is highly stable but kinetically sluggish, often requiring forcing conditions or in-situ Finkelstein catalysis (addition of NaI)[4].
-
Isoamyl Mesylate: The methanesulfonate (-OMs) group is an oxygen-based leaving group where the negative charge is highly stabilized by resonance across three equivalent oxygen atoms[2]. Kinetic studies place the reactivity of sulfonate esters generally between that of bromides and chlorides, though specific solvent-nucleophile pairings can make mesylates kinetically competitive with bromides[5].
Crucially, mesylates are favored in late-stage drug development to avoid the generation of halide waste streams, though they require strict analytical monitoring due to their classification as Potentially Genotoxic Impurities (PGIs).
Quantitative Data: Reactivity Metrics
The following table summarizes the physicochemical drivers of reactivity for isoamyl electrophiles.
| Electrophile | Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reactivity | Key Operational Characteristics |
| Isoamyl Iodide | I− | HI | -10.0 | Highest | Highly polarizable; light-sensitive; highest risk of E2 elimination byproducts. |
| Isoamyl Bromide | Br− | HBr | -9.0 | High | The standard benchtop choice; excellent balance of stability and reactivity. |
| Isoamyl Mesylate | CH3SO3− | MsOH | -1.2 to -1.9 | High | Resonance-stabilized anion; avoids halide waste; highly water-soluble byproduct. |
| Isoamyl Chloride | Cl− | HCl | -8.0 | Lowest | Sluggish kinetics; requires high temperatures or iodide co-catalysis. |
(Data compiled from standard acidity scales and kinetic substitution studies[3][5]).
Experimental Protocol: Comparative SN2 N-Alkylation
To objectively evaluate the performance of these reagents, the following self-validating protocol outlines the N-alkylation of a model secondary amine. The protocol is designed to highlight the causality behind solvent and base selection.
Materials
-
Nucleophile: Secondary amine (e.g., Piperidine) (1.0 eq)
-
Electrophiles: Isoamyl bromide vs. Isoamyl mesylate (1.2 eq)
-
Base: Potassium carbonate ( K2CO3 ) (2.0 eq) - Chosen as a heterogeneous, mild base to scavenge acid without acting as a competing nucleophile.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) - A polar aprotic solvent is critical here; it solvates the cation ( K+ ) while leaving the nucleophile "naked" and highly reactive, accelerating the SN2 transition state.
Step-by-Step Methodology
-
System Preparation: Oven-dry two 50 mL round-bottom flasks (Flask A and Flask B). Purge with inert nitrogen ( N2 ) to prevent oxidative degradation of the amine.
-
Reagent Loading: To both flasks, add the secondary amine (10 mmol) and anhydrous DMF (20 mL). Add finely powdered K2CO3 (20 mmol) to establish a basic suspension.
-
Electrophile Addition:
-
Flask A: Add Isoamyl bromide (12 mmol) dropwise at room temperature.
-
Flask B: Add Isoamyl mesylate (12 mmol) dropwise at room temperature.
-
-
Kinetic Heating & In-Process Control (IPC): Elevate the temperature of both flasks to 60°C.
-
Self-Validation: Sample the reaction every 2 hours for HPLC or TLC analysis. The progressive disappearance of the amine peak validates the forward reaction. Isoamyl mesylate will typically show conversion rates closely mirroring the bromide, validating its utility as a halide-free alternative.
-
-
Quench and Workup: Upon complete consumption of the starting material, cool to room temperature and quench with distilled water (50 mL).
-
Causality in Workup: Extract with Ethyl Acetate (3 x 20 mL). The byproduct of the mesylate reaction (potassium methanesulfonate) is exceptionally water-soluble and partitions perfectly into the aqueous layer, often yielding a cleaner crude organic phase than the bromide counterpart.
-
-
Purification: Dry the combined organic layers over MgSO4 , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.
Reactivity & Decision Workflow Visualization
The following diagram illustrates the strategic decision-making process when selecting an isoamyl electrophile based on kinetic needs and impurity control.
Caption: Decision matrix and reactivity profiles for isoamyl electrophiles in SN2 alkylations.
References
-
Royal Society of Chemistry. "Cobalt co-catalysis for cross-electrophile coupling: diarylmethanes from benzyl mesylates and aryl halides". Chemical Science. Available at: [Link][4]
-
University of California, Los Angeles (UCLA). "Chem 14D – Spring 2013 pKa Table". UCLA Chemistry. Available at: [Link][3]
-
Royal Society of Chemistry. "A SN1 Reaction: Synthesis of tert-Butyl Chloride". Comprehensive Organic Chemistry Experiments. Available at:[Link][1]
Sources
A Comparative Guide to the Validation of Genotoxic Impurity Limits for 1-Butanol, 3-methyl-, 1-methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. A critical aspect of this is the control of genotoxic impurities (GTIs), which have the potential to damage DNA and cause mutations, thereby increasing the risk of cancer.[1][2] This guide provides an in-depth technical comparison of methodologies for the validation of limits for a specific potential GTI: 1-Butanol, 3-methyl-, 1-methanesulfonate. This compound, an ester of isoamyl alcohol and methanesulfonic acid, is a structural alert for genotoxicity and requires rigorous control.
This guide will navigate the regulatory framework, compare state-of-the-art analytical techniques, and provide actionable protocols to empower researchers in this critical task.
The Regulatory Imperative: Understanding the Threshold of Toxicological Concern
The cornerstone for controlling genotoxic impurities is the International Council for Harmonisation (ICH) M7 guideline.[3][4][5] This guideline establishes a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[3][5] For impurities that are known or suspected to be mutagenic but lack sufficient carcinogenicity data, the concept of the Threshold of Toxicological Concern (TTC) is applied.[5][6][7]
The TTC is a pragmatic risk management tool that establishes a safe level of intake for a genotoxic impurity, below which the carcinogenic risk is considered negligible.[6][8] For most pharmaceuticals, a TTC of 1.5 µ g/day intake is associated with an acceptable risk (an excess cancer risk of <1 in 100,000 over a lifetime).[7][8] This TTC value is pivotal as it dictates the required sensitivity of the analytical methods used for detection and quantification.
The concentration limit of the GTI in the drug substance can be calculated based on the maximum daily dose (MDD) of the API:
Concentration Limit (ppm) = [TTC (µ g/day ) / MDD ( g/day )]
For example, for an API with an MDD of 500 mg, the limit for 1-Butanol, 3-methyl-, 1-methanesulfonate would be 3 ppm. This necessitates highly sensitive and specific analytical methodologies.
Analytical Strategy: A Comparison of GC-MS and LC-MS/MS
The two most powerful and commonly employed techniques for the trace-level quantification of genotoxic impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][9] The choice between these two techniques depends on the physicochemical properties of the analyte and the nature of the API matrix.
Workflow for Genotoxic Impurity Limit Validation
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijalsr.org [ijalsr.org]
- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. toxhub-consulting.com [toxhub-consulting.com]
- 5. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tapi.com [tapi.com]
- 7. aifa.gov.it [aifa.gov.it]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of analytical methods for 1-Butanol 3-methyl- 1-methanesulfonate
An Objective Guide to the Cross-Validation of Analytical Methods for Isobutyl Methanesulfonate
Introduction: The Imperative for Controlling Genotoxic Impurities
In pharmaceutical development, the control of impurities is paramount to ensuring patient safety. Among the most critical are genotoxic impurities (GIs), substances that have the potential to damage DNA and cause mutations, even at trace levels.[1][2] 1-Butanol, 3-methyl-, 1-methanesulfonate, commonly known as isobutyl methanesulfonate, is an alkyl sulfonate ester. This class of compounds is a well-recognized potential genotoxic impurity (PGI) that can arise from synthetic processes involving methanesulfonic acid and isobutyl alcohol.[3]
Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent limits for such impurities, often guided by the Threshold of Toxicological Concern (TTC) concept, which sets a safe lifetime exposure limit of 1.5 µ g/day for most GIs.[2] This necessitates the development of highly sensitive and specific analytical methods capable of quantifying these impurities at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[1][4]
This guide provides an in-depth comparison and cross-validation of two orthogonal, highly sensitive analytical techniques for the determination of isobutyl methanesulfonate: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The objective is to demonstrate the equivalency of these methods, ensuring robust and reliable data for regulatory submission and quality control throughout the drug development lifecycle.
The Regulatory Framework: Mandating Rigor in Analytical Procedures
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5] Guidelines from the ICH, particularly Q2(R1), and the U.S. Food and Drug Administration (FDA) provide a comprehensive framework for this process.[5][6][7][8][9] Validation is not a one-time event but a continuous process that ensures data integrity.[10]
When two or more distinct analytical methods are used to measure the same critical quality attribute—such as the level of a genotoxic impurity—cross-validation becomes essential. This process formally demonstrates that the methods provide equivalent results, ensuring consistency across different laboratories, technologies, or stages of product development.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[2] Isobutyl methanesulfonate possesses sufficient volatility and thermal stability to be amenable to GC analysis. The coupling with a mass spectrometer provides exceptional selectivity and sensitivity, allowing for confident identification and quantification at trace levels. The use of Selected Ion Monitoring (SIM) mode further enhances sensitivity by focusing the detector on specific mass-to-charge (m/z) fragments of the target analyte.[11]
Experimental Protocol: GC-MS
-
Standard Preparation:
-
Prepare a stock solution of 1-Butanol, 3-methyl-, 1-methanesulfonate at 100 µg/mL in a suitable solvent like Dichloromethane (DCM).
-
Perform serial dilutions to create calibration standards ranging from 0.05 ppm to 5.0 ppm (relative to the sample concentration).
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with DCM.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 220°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
MSD Transfer Line: 230°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for isobutyl methanesulfonate (e.g., m/z 97, 79, 57).
-
GC-MS Workflow Diagram
Sources
- 1. Genotoxic Impurity [qbd.co.kr]
- 2. ijcrt.org [ijcrt.org]
- 3. pqri.org [pqri.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. scribd.com [scribd.com]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. rroij.com [rroij.com]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
comparing alkylating potential of branched vs linear alkyl methanesulfonates
- 1. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
